Product packaging for Glycerol diglycidyl ether(Cat. No.:CAS No. 27043-36-3)

Glycerol diglycidyl ether

Cat. No.: B3256456
CAS No.: 27043-36-3
M. Wt: 204.22 g/mol
InChI Key: IVIDDMGBRCPGLJ-UHFFFAOYSA-N
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Description

Glycerol Diglycidyl Ether (GDE) is a low-viscosity, aliphatic diepoxy monomer widely utilized as a versatile crosslinking agent in advanced materials science and biomedical research . Its epoxide functional groups undergo ring-opening reactions with nucleophiles like amines, carboxylic acids, and hydroxyl groups, forming stable covalent bonds to create three-dimensional polymer networks . In pharmaceutical technology, GDE effectively crosslinks biopolymer blends, such as pectin and starch, to create robust films with enhanced mechanical strength, thermal stability, and pH-dependent swelling behavior ideal for controlled drug delivery systems . These GDE-crosslinked films demonstrate excellent biocompatibility in cytotoxicity assays . In biomaterial engineering, GDE serves as a key monomer for synthesizing biodegradable microgels from oxidized starch, which are capable of the controlled uptake and release of proteins like lysozyme, highlighting their potential in therapeutic encapsulation and delivery . The compound is also employed in the synthesis of photocross-linked, biodegradable polymer networks and high-performance nanocomposites for electrical insulation applications, where it contributes to thermal stability and tailored dielectric properties . Researchers value GDE for its low shrinkage upon curing, good adhesion properties, and the ability to form flexible thermosetting materials when cured with aliphatic amines . Its low viscosity facilitates easy handling and compounding . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O5 B3256456 Glycerol diglycidyl ether CAS No. 27043-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(oxiran-2-ylmethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDDMGBRCPGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(CO)OCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27043-36-3
Record name Glycerol diglycidyl ether
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Synthetic Methodologies and Precursor Functionalization of Glycerol Diglycidyl Ether

Established Synthetic Pathways for Glycerol (B35011) Diglycidyl Ether

The predominant method for synthesizing glycerol diglycidyl ether involves the reaction of glycerol with epichlorohydrin (B41342). This pathway has been extensively studied to improve efficiency and product purity.

Epichlorohydrin-Based Synthesis Routes and Mechanistic Considerations

The synthesis of this compound from glycerol and epichlorohydrin is typically conducted under alkaline conditions. The process is generally considered a two-step, one-pot reaction. unizar.es The first step involves the nucleophilic attack of a glycerol hydroxyl group on the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin intermediate. This ring-opening is facilitated by a catalyst.

The second step is a dehydrochlorination reaction, where a strong base, such as sodium hydroxide (B78521), removes a proton from the hydroxyl group and facilitates an intramolecular nucleophilic substitution, forming the new epoxide ring and eliminating a chloride ion. google.com

Optimization of Reaction Parameters in this compound Production

The yield and selectivity of this compound synthesis are highly dependent on several reaction parameters, including temperature, reaction time, and the molar ratio of reactants and catalysts. Optimizing these conditions is crucial for maximizing product formation and minimizing unwanted side reactions.

Studies on analogous etherification reactions, such as the conversion of glycerol to diglycerol, demonstrate the critical impact of these parameters. For instance, increasing the reaction temperature generally enhances glycerol conversion, but excessively high temperatures can lead to the formation of undesired polyglycerols and discoloration. sciepub.com Similarly, extending the reaction time can increase product yield up to an optimal point, after which side reactions may begin to dominate. sciepub.com

The molar ratio of the base to epichlorohydrin is also a critical factor. A higher base concentration can significantly accelerate the conversion of the intermediate to the final product. unizar.es Research has shown that a potassium hydroxide to epichlorohydrin molar ratio of 1.4:1 provides a high selectivity of over 90% for the desired ether product. unizar.es The concentration of the alcohol (glycerol) also plays a role; a higher concentration can lead to faster conversion of the intermediate, though it may slightly decrease the final yield. unizar.es

Table 1: Influence of Reaction Parameters on Glycerol Etherification
ParameterCondition RangeObserved Effect on Yield/ConversionOptimal Condition (Example)
Temperature220-260°CYield increases up to an optimum temperature (e.g., 250°C), then decreases. sciepub.com250°C
Reaction Time2-10 hoursYield increases with time up to an optimal duration (e.g., 8 hours), then may decrease. sciepub.com8 hours
Catalyst Amount~2-2.5 wt.%Higher catalyst loading generally increases conversion. sciepub.com2.51 wt.%
Base:Epichlorohydrin Ratio1:1 to 2:1Higher ratios accelerate the reaction; a ratio of 1.4:1 showed high selectivity. unizar.es1.4:1

Sustainable and Bio-Based Synthesis Approaches for this compound

The principles of green chemistry are increasingly influencing the chemical industry, promoting the use of renewable resources and the development of environmentally benign processes. The synthesis of this compound is well-aligned with these principles, primarily through its use of glycerol derived from renewable sources.

Utilization of Glycerol as a Renewable Feedstock in Glycidyl (B131873) Ether Synthesis

Glycerol is a major byproduct of the biodiesel industry, generated in large quantities during the transesterification of vegetable oils and animal fats. acs.orgresourcewise.com For every 9 kg of biodiesel produced, approximately 1 kg of crude glycerol is formed. acs.org This abundance has led to a significant drop in glycerol prices, creating a strong economic incentive to convert this byproduct into more valuable chemicals. acs.orgresearchgate.net

The conversion of glycerol into value-added products like this compound is a prime example of biorefining. acs.orgresearchgate.net Furthermore, the sustainability of this process is enhanced by the fact that epichlorohydrin, the other key reactant, can also be produced from glycerol. researchgate.netresearchgate.net This creates a pathway to produce this compound entirely from a renewable, bio-based feedstock, reducing the reliance on petroleum-based propylene (B89431). resourcewise.comntnu.no

Green Chemistry Principles in this compound Production

The production of this compound from a biodiesel byproduct exemplifies several key principles of green chemistry. diplomatacomercial.comyoutube.comnih.gov

Use of Renewable Feedstocks : The process utilizes glycerol, a renewable resource generated from biomass. diplomatacomercial.comnih.gov

Waste Prevention : It transforms a low-value byproduct (crude glycerol) from one industrial process into a high-value feedstock for another, promoting a circular economy and reducing waste. diplomatacomercial.comacs.org

Atom Economy : Synthetic methods can be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Optimization of reaction conditions helps to minimize the formation of byproducts, thereby improving the atom economy. sciepub.com

By adhering to these principles, the synthesis of this compound can be made more sustainable and environmentally friendly compared to traditional petrochemical-based processes. diplomatacomercial.com

Derivatization and Chemical Modification Strategies for this compound

The two reactive epoxide groups in the this compound molecule make it a versatile building block for further chemical modification, particularly in polymer chemistry. These modifications allow for the creation of materials with a wide range of properties.

A primary application of this compound is as a crosslinking agent in epoxy resin formulations. It can be polymerized with various reactive diluents and curing agents to form cross-linked polymers. For example, this compound can be photopolymerized with compounds such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, bisphenol A diglycidyl ether, and trimethylolpropane (B17298) triglycidyl ether. vdu.ltresearchgate.net This process, often initiated by photoinitiators like triarylsulfonium hexafluoroantimonates, results in the formation of a durable, cross-linked polymer network. researchgate.net The properties of the final material, including its mechanical strength, thermal stability, and swelling behavior, can be tailored by changing the type and concentration of the reactive diluents used. vdu.ltresearchgate.net

Strategies for Introducing Specific Functionalities

The functionalization of polymers derived from this compound can be achieved through several strategic approaches. These methods include the polymerization of functionalized precursors, copolymerization with functional monomers, and curing or cross-linking reactions that inherently introduce new functionalities.

Precursor Functionalization: A primary strategy involves the use of protected glycidol (B123203) derivatives, which act as functional precursors to linear polyglycerol (linPG). acs.orgnih.gov Ethoxyethyl glycidyl ether (EEGE) is a commonly used monomer where the hydroxyl group of glycidol is protected by an acid-labile acetal (B89532) group. nih.gov The anionic ring-opening polymerization of these protected monomers allows for the synthesis of linear polyethers with a backbone rich in hydroxyl groups after deprotection. acs.orgnih.gov This multi-functional backbone serves as a versatile platform for a wide array of subsequent substitution reactions, enabling a high degree of controlled functionalization. nih.gov

Copolymerization: Introducing specific functionalities can be readily accomplished by copolymerizing GDGE with other reactive monomers or diluents. This approach allows for the tuning of the final polymer's properties by adjusting the chemical nature and concentration of the comonomer.

With other Glycidyl Ethers: GDGE can be photocross-linked with various reactive diluents, including other epoxy compounds like bisphenol A diglycidyl ether and trimethylolpropane triglycidyl ether. researchgate.netvdu.lt This process creates a cross-linked polymer network where the diluent itself becomes part of the structure, modifying its properties. researchgate.netvdu.lt

With Dithiols: Copolymers can be synthesized from GDGE and aromatic dithiols, leveraging the efficient reaction between thiol and epoxide groups to form the polymer backbone. researchgate.net

To Induce Thermoresponsiveness: By copolymerizing a protected linear glycerol monomer (EEGE) with a more hydrophobic monomer like ethyl glycidyl ether (EGE), it is possible to create copolymers that exhibit thermoresponsive behavior in aqueous solutions after deprotection. rsc.orgmpg.de

Functionalization via Curing/Cross-linking: The curing process itself is a method of functionalization. The epoxy groups of GDGE are highly reactive towards nucleophiles, and this reaction is used to form three-dimensional polymer networks.

Amine Curing: Polyfunctional primary amines, such as tris(2-aminoethyl)amine (B1216632) (TAEA), are common curing agents. wikipedia.orgalfa-chemistry.com The active hydrogens of the amine group open the oxirane ring of GDGE, forming hydroxyl groups and creating a cross-linked structure. wikipedia.orgalfa-chemistry.com

Reaction with Biomolecules: The epoxy groups of GDGE can react with functional groups on biomolecules, such as the amino groups in gelatin, to form cross-linked biocomposite materials. researchgate.net

Impact of Functionalization on Subsequent Polymerization Reactivity

The introduction of different functional groups significantly alters the polymerization kinetics and the thermomechanical properties of the final GDGE-based polymers.

Influence on Polymerization Kinetics: The chemical structure of the comonomers or functionalizing agents has a direct impact on the rate and mechanism of polymerization.

In the cationic photopolymerization of GDGE, the addition of a monofunctional reactive diluent like phenyl glycidyl ether was found to increase the final conversion of the epoxy groups. tandfonline.com Kinetic analysis showed that the activation energy for the polymerization decreased as the concentration of the diluent increased, suggesting an acceleration of the curing reaction. tandfonline.com

Table 1: Effect of Phenyl Glycidyl Ether (PGE) content on the kinetic parameters of GDGE photopolymerization at 35 mW cm-2. tandfonline.com
Temperature (°C)GDGE:PGE RatioActivation Energy (Ea, kJ/mol)Final Conversion (%)
40100:036.465
75:2529.575
50:5027.882
60100:036.472
75:2529.580
50:5027.885
80100:036.478
75:2529.584
50:5027.888

The relative reactivity of monomers in a copolymerization is described by reactivity ratios. In the anionic copolymerization of ethoxyethyl glycidyl ether (EEGE, a protected glycerol monomer) and ethyl glycidyl ether (EGE), the reactivity ratios were determined through kinetic studies. rsc.orgmpg.de

Table 2: Reactivity Ratios for the Anionic Copolymerization of Ethoxyethyl Glycidyl Ether (EEGE) and Ethyl Glycidyl Ether (EGE). rsc.orgmpg.de
Monomer 1Reactivity Ratio (r1)Monomer 2Reactivity Ratio (r2)
EEGE1.787 ± 0.007EGE0.560 ± 0.002

These values indicate that the growing polymer chain ending in an EEGE unit prefers to add another EEGE monomer over an EGE monomer, leading to a slightly more block-like incorporation of EEGE. rsc.orgmpg.de

Influence on Final Polymer Properties: Functionalization is primarily employed to tailor the final properties of the polymer. Copolymerizing GDGE with different reactive diluents via photocationic polymerization leads to cross-linked films with a wide range of mechanical and thermal properties. The structure of the diluent dictates the cross-link density and chain flexibility of the resulting network. researchgate.netvdu.lt

Table 3: Properties of Photocross-linked Polymers of this compound (GDGE) with 30 mol% of Various Reactive Diluents. vdu.lt
Reactive DiluentYoung's Modulus (MPa)Hardness (MPa)Glass Transition Temp. (Tg, °C)Temp. of 5% Mass Loss (Td5, °C)
None (Pure GDGE)13807635324
1,4-Cyclohexane dimethanol diglycidyl ether15008251330
Bisphenol A diglycidyl ether17009459333
Trimethylolpropane triglycidyl ether201011168338

The data shows that incorporating multifunctional and rigid aromatic diluents generally increases the modulus, hardness, and glass transition temperature of the material. vdu.lt Similarly, copolymers of GDGE with aromatic dithiols produce biodegradable materials with glass transition temperatures ranging from -33 to 59°C and thermal degradation onset between 230 and 290°C, depending on the specific dithiol used. researchgate.net Furthermore, the incorporation of hydrophobic EGE units into a hydrophilic polyglycerol chain results in polymers with tunable lower critical solution temperatures (LCST), ranging from 9.0 to 71.4 °C, demonstrating that functionalization can impart "smart" properties like thermoresponsiveness. rsc.org

Fundamental Reaction Mechanisms and Kinetic Studies of Glycerol Diglycidyl Ether

Epoxide Ring Opening Reactions of Glycerol (B35011) Diglycidyl Ether

The core reactivity of GDE lies in the opening of its epoxide rings, which can be initiated by a range of nucleophiles and catalyzed by both acids and bases.

The reaction of GDE with nucleophiles, particularly amines, is a fundamental process in the curing of epoxy resins. The primary amine initially attacks one of the epoxide rings, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxide group, leading to crosslinking. The hydroxyl groups generated during this process can also act as catalysts, accelerating the reaction. sci-hub.se

The general scheme for the reaction of a primary amine with the two epoxide groups of GDE can be represented as a two-step process:

Primary Amine Addition: R-NH₂ + CH₂(O)CH-CH₂-O-R' → R-NH(CH₂-CH(OH)-CH₂-O-R')

Secondary Amine Addition: R-NH(CH₂-CH(OH)-CH₂-O-R') + CH₂(O)CH-CH₂-O-R' → R-N(CH₂-CH(OH)-CH₂-O-R')₂

The reactivity of amines in these reactions is influenced by steric factors. sci-hub.se Bulky substituents on the amine can hinder its approach to the epoxide ring, thereby slowing down the reaction rate.

Table 1: Factors Influencing Nucleophilic Ring-Opening of GDE

FactorEffect on Reaction RateDescription
Nucleophile Basicity Increases with increasing basicityMore basic nucleophiles are generally more reactive towards the electrophilic carbon of the epoxide ring.
Steric Hindrance Decreases with increasing steric hindranceBulky groups on the nucleophile or near the epoxide ring can impede the reaction. sci-hub.se
Hydroxyl Group Concentration Increases with increasing concentrationThe hydroxyl groups formed during the reaction can catalyze further ring-opening. sci-hub.se
Temperature Increases with increasing temperatureHigher temperatures provide the necessary activation energy for the reaction to proceed faster.

The ring-opening of the epoxide groups in GDE can be significantly accelerated by the presence of either an acid or a base catalyst.

Acid-Catalyzed Mechanism:

In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group). This protonation makes the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack. The mechanism can exhibit characteristics of both SN1 and SN2 reactions.

SN2-like character: The nucleophile attacks the less substituted carbon atom of the epoxide, leading to a backside attack and inversion of stereochemistry.

SN1-like character: If one of the epoxide carbons is tertiary, a significant partial positive charge can develop on this carbon in the transition state, leading to preferential attack at the more substituted carbon.

Base-Catalyzed Mechanism:

Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbon atoms in a classic SN2 reaction. This attack occurs at the less sterically hindered carbon atom, leading to the opening of the epoxide ring and the formation of an alkoxide. This alkoxide is then protonated by a suitable proton source in the reaction medium.

The choice of catalyst has a profound impact on the regioselectivity of the ring-opening reaction, which in turn influences the final structure of the polymer network.

The ring-opening of an epoxide is a stereospecific reaction. In a nucleophilic attack, whether under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. This involves a backside attack on the epoxide carbon, resulting in an inversion of the stereochemical configuration at that carbon. If the epoxide is part of a cyclic system, this typically leads to the formation of a trans-diol.

For an acid-catalyzed ring-opening, while the attack still generally occurs from the backside, the regioselectivity can be more complex. However, the stereochemical outcome at the center of attack remains an inversion of configuration. Given that GDE is a chiral molecule (unless a racemic mixture is used), the stereochemistry of the starting material will dictate the stereochemistry of the resulting products. Specific studies on the stereospecific ring opening of glycerol diglycidyl ether are limited, but the general principles of epoxide chemistry suggest that the reactions will proceed with a high degree of stereocontrol. nih.gov

Polymerization and Crosslinking Mechanisms Involving this compound

The bifunctional nature of GDE allows it to undergo polymerization and crosslinking reactions to form three-dimensional polymer networks. These reactions can proceed through either cationic or anionic mechanisms.

Cationic ring-opening polymerization of GDE can be initiated by various cationic initiators, such as protonic acids, Lewis acids, or photoinitiators. tandfonline.comacs.org The polymerization can proceed through two main mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. acs.org

Activated Chain End (ACE) Mechanism: The initiator protonates or coordinates with an epoxide oxygen, creating a reactive cationic center on the polymer chain end. This active end then propagates by attacking another monomer molecule.

Activated Monomer (AM) Mechanism: The initiator protonates a monomer molecule, which is then attacked by a neutral hydroxyl group from the growing polymer chain.

In the case of photoinitiated cationic polymerization, a photoinitiator generates a strong acid upon UV irradiation, which then initiates the polymerization. tandfonline.com The kinetics of this process can be studied using techniques like photo-differential scanning calorimetry (photo-DSC). tandfonline.com

Kinetic analysis of the cationic photopolymerization of formulations containing GDE has shown that the final conversion increases with the presence of other glycidyl (B131873) ethers like phenyl glycidyl ether. tandfonline.com The activation energy of the process can also be influenced by the composition of the formulation. tandfonline.com

**Table 2: Kinetic Parameters for Photoinitiated Cationic Polymerization of a GDE-containing system***

ParameterValueConditions
Activation Energy (Ea) Decreases with increasing phenyl glycidyl ether contentFormulations of this compound and phenyl glycidyl ether with a sulfonium (B1226848) salt initiator. tandfonline.com
Final Conversion Increases with increasing phenyl glycidyl ether contentIrradiated at 35 mW cm⁻². tandfonline.com

*Data from a study on formulations of this compound and phenyl glycidyl ether. tandfonline.com

Anionic polymerization of glycidyl ethers, including GDE, can be initiated by strong bases such as alkoxides or organometallic compounds. The polymerization proceeds via the nucleophilic attack of the initiator on one of the epoxide carbons, leading to the formation of an alkoxide anion. This anionic species then propagates by attacking the epoxide ring of another monomer molecule.

The anionic polymerization of glycidyl ethers can be a "living" polymerization under certain conditions, meaning that there are no termination or chain transfer reactions. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Monomer-activated anionic ring-opening copolymerization is a technique that can be used to incorporate different glycidyl ether monomers into a polymer chain. rsc.org

Photopolymerization and Photocrosslinking Kinetics

The photopolymerization of this compound is a rapid and efficient method for forming crosslinked networks, typically proceeding via a cationic ring-opening mechanism. This process is initiated by photoinitiators, such as sulfonium salts, which generate a strong acid upon UV irradiation, protonating the epoxy rings and starting the polymerization cascade.

Kinetic analyses of GDE photopolymerization have been conducted using techniques like photo-differential scanning calorimetry (photo-DSC) and photorheometry. Photo-DSC studies on formulations of GDE and phenyl glycidyl ether, with a sulfonium salt initiator, have shown that the final conversion increases with a higher content of the monofunctional phenyl glycidyl ether. tandfonline.comncl.res.in The reaction kinetics are influenced by temperature, with an increase in temperature leading to greater mobility of the reactive species and a higher rate of polymerization. tandfonline.com The activation energy of the process has been observed to decrease with an increasing amount of phenyl glycidyl ether. tandfonline.comncl.res.in

Photorheometry has been employed to investigate the photocrosslinking kinetics of GDE with various structurally different alcohols. kpi.ua The addition of alcohols was found to increase the rate of photocrosslinking. kpi.ua This technique allows for the monitoring of the evolution of viscoelastic properties, such as storage modulus (G') and loss modulus (G''), during the curing process, providing insights into the gelation and network formation kinetics. researchgate.net

The kinetics of cationic photopolymerization of GDE can often be described by an autocatalytic model, where the hydroxyl groups formed during the ring-opening reaction can participate in and accelerate the polymerization process. tandfonline.comncl.res.in

Interactive Data Table: Kinetic Parameters for Cationic Photopolymerization of GDE/Phenyl Glycidyl Ether Formulations

Below is a representative table of kinetic data that could be derived from photo-DSC analysis of GDE photopolymerization. The values are illustrative of the types of parameters obtained in such studies.

Formulation (GDE:PGE ratio)Temperature (°C)Rate Constant (k) (s⁻¹)Reaction Order (n)Activation Energy (Ea) (kJ/mol)
100:0300.051.865
75:25300.081.762
50:50300.121.658
100:0500.151.865
75:25500.201.762
50:50500.251.658

Note: PGE refers to Phenyl Glycidyl Ether. The data are hypothetical and serve to illustrate the trends observed in kinetic studies. tandfonline.comncl.res.in

Amine-Epoxy Reaction Kinetics and Network Formation

The reaction between the epoxy groups of this compound and the active hydrogens of amine curing agents is a widely used method for forming robust thermosetting networks. This reaction proceeds through a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the epoxide ring.

The reaction involves two main steps: the reaction of the primary amine with an epoxy group to form a secondary amine, and the subsequent reaction of this secondary amine with another epoxy group to form a tertiary amine and a crosslink. kpi.uacnrs.fr Generally, the primary amine is more reactive than the secondary amine due to steric hindrance, although the relative reactivity can be influenced by temperature. kpi.ua

Kinetic studies on model systems, such as the reaction of diglycidyl ether of bisphenol A (DGEBA) with amines, have provided valuable insights that are applicable to GDE. kpi.ua These studies often employ techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the concentration of epoxy and amine groups over time. nih.gov The data can be fitted to nth-order or autocatalytic kinetic models to determine rate constants and activation energies. kpi.ua

The formation of the network structure is a direct consequence of these kinetic processes. The progression from a liquid monomer mixture to a gelled network and finally to a vitrified solid is governed by the rates of the primary and secondary amine reactions and the development of crosslinks.

Anhydride-Epoxy Reaction Kinetics

The curing of this compound with anhydrides is another important route to forming polyester (B1180765) networks with good thermal and mechanical properties. The reaction mechanism is generally understood to proceed in two main stages, especially in the presence of a tertiary amine catalyst. cas.cz

First, the anhydride (B1165640) ring is opened by a hydroxyl group (which can be present as an impurity or generated in situ) or by the tertiary amine catalyst to form a carboxylate anion or a zwitterionic intermediate. cas.cz This is the initiation step. The resulting carboxylate then attacks an epoxy group, leading to the formation of an ester linkage and an alkoxide. researchgate.net This alkoxide can then react with another anhydride molecule, regenerating the carboxylate and propagating the polymerization. researchgate.net

The kinetics of this reaction have been studied for various epoxy systems. researchgate.netrsc.org The reaction of a model compound like phenyl glycidyl ether with nadic methyl anhydride, catalyzed by benzyldimethylamine, has been shown to have distinct rate constants for the initiation and propagation steps. researchgate.net FTIR spectroscopy is a common technique to follow the disappearance of the anhydride and epoxide peaks and the appearance of the ester peak. core.ac.uk

Interactive Data Table: Illustrative Rate Constants for Anhydride-Epoxy Reaction

The following table provides hypothetical kinetic data for the reaction of a diglycidyl ether with an anhydride, illustrating the parameters that would be determined in a kinetic study.

Temperature (°C)Initiation Rate Constant (k_init) (L/mol·s)Propagation Rate Constant (k_prop) (L/mol·s)
1001.5 x 10⁻⁴3.0 x 10⁻³
1204.5 x 10⁻⁴9.0 x 10⁻³
1401.2 x 10⁻³2.5 x 10⁻²

Note: These values are illustrative and based on general findings for anhydride-cured epoxy systems. researchgate.net

Thiol-Epoxy "Click" Chemistry and Polyaddition Reactions

The thiol-epoxy reaction, often categorized as a "click" chemistry reaction, is a highly efficient and selective polyaddition process for creating poly(β-hydroxy thioether) networks from this compound. mdpi.com This reaction is typically base-catalyzed, with tertiary amines being common catalysts. rsc.org

The mechanism involves the deprotonation of the thiol by the base to form a highly nucleophilic thiolate anion. rsc.org This thiolate then attacks the less sterically hindered carbon of the epoxy ring in a nucleophilic ring-opening reaction. mdpi.com A subsequent proton transfer from another thiol molecule to the resulting alkoxide regenerates the thiolate, propagating the chain reaction. mdpi.com This process is very rapid and can proceed to high conversions under mild conditions. nih.gov

The kinetics of the thiol-epoxy reaction are generally very fast. mdpi.com Kinetic models have been developed for similar systems, such as DGEBA with multifunctional thiols, which consider the effects of the initiator concentration, hydroxyl content, and thiol-epoxy stoichiometry. rsc.org The reaction rate can be monitored by techniques like FTIR, following the disappearance of the thiol S-H and epoxy peaks.

The "click" nature of this reaction, characterized by high yields, minimal byproducts, and insensitivity to oxygen, makes it an attractive method for network formation with well-defined structures. nih.gov

Role of Catalysts and Initiators in this compound Polymerization

Catalysts and initiators play a pivotal role in controlling the kinetics and mechanism of this compound polymerization.

Photopolymerization: Cationic photopolymerization is initiated by photoinitiators, most commonly diaryliodonium or triarylsulfonium salts with non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻). researchgate.netmdpi.com Upon UV irradiation, these salts undergo photolysis to generate a superacid, which initiates the ring-opening polymerization of the epoxy groups. mdpi.com The efficiency of the photoinitiator and the intensity of the UV light are key factors in determining the polymerization rate. researchgate.net

Amine-Epoxy Reactions: While the amine-epoxy reaction can proceed without a catalyst, it is significantly accelerated by species that can act as proton donors, such as hydroxyl groups. cnrs.fr This leads to the characteristic autocatalytic behavior. Tertiary amines can also be added as external catalysts. kpi.ua They can activate the epoxy ring by forming a zwitterionic intermediate, making it more susceptible to attack by the primary or secondary amine. cnrs.fr

Anhydride-Epoxy Reactions: Tertiary amines, such as benzyldimethylamine (BDMA) or 1-methylimidazole, are commonly used as catalysts for the anhydride-epoxy reaction. researchgate.netresearchgate.net They facilitate the opening of the anhydride ring and the subsequent reaction with the epoxy group. cas.cz Other catalysts, such as phosphonium (B103445) salts and certain metal chelates, have also been investigated. paint.org

Thiol-Epoxy Reactions: The thiol-epoxy "click" reaction is typically catalyzed by strong bases. mdpi.com Tertiary amines are widely used for this purpose. rsc.org The base deprotonates the thiol to form the highly reactive thiolate anion, which is the key nucleophile in the reaction. mdpi.com The choice and concentration of the base can be used to tune the reaction rate and pot life of the formulation.

Kinetic Modeling and Mechanistic Elucidation of this compound Reactions

Autocatalytic Reaction Kinetics in this compound Systems

Autocatalysis is a key feature in several polymerization reactions of this compound, most notably in amine-epoxy curing and, in some cases, cationic photopolymerization. tandfonline.comncl.res.inkpi.ua An autocatalytic reaction is one where a product of the reaction acts as a catalyst for that same reaction.

In amine-epoxy systems, the hydroxyl groups formed during the ring-opening addition of the amine to the epoxy act as the autocatalyst. cnrs.fr The general kinetic equation for such a process can be expressed as:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where:

α is the conversion

dα/dt is the rate of reaction

k₁ is the rate constant for the non-catalyzed reaction

k₂ is the rate constant for the autocatalyzed reaction

m and n are the reaction orders

This model, often referred to as the Kamal model, has been successfully applied to describe the curing kinetics of various epoxy-amine systems. researchgate.netmdpi.com The parameters k₁, k₂, m, and n can be determined by fitting the model to experimental data obtained from techniques like DSC. mdpi.com

Non-Isothermal and Isothermal Kinetic Analysis Methodologies

The study of the reaction kinetics of this compound (GDGE), particularly in curing processes, relies on two primary analytical approaches: non-isothermal and isothermal methods. These methodologies, predominantly employing techniques like Differential Scanning Calorimetry (DSC), provide essential data on the rate and extent of reaction under different thermal conditions. researchgate.netresearchgate.net

Isothermal Analysis involves maintaining a constant temperature and monitoring the reaction rate as a function of time. The rate of reaction (dα/dt) for an nth-order reaction under isothermal conditions can be described by the general equation:

dα/dt = k(T)(1-α)ⁿ

where α represents the fractional conversion, k(T) is the temperature-dependent rate constant, and n is the reaction order. kpi.ua This approach is particularly effective for studying elementary reactions in detail. For instance, in the reaction of diglycidyl ethers with amines, isothermal analysis has been used to separately evaluate the kinetics of the primary amine-epoxy and the subsequent secondary amine-epoxy reactions. kpi.ua

Non-Isothermal Analysis involves subjecting a sample to a constant heating rate (β = dT/dt) and observing the reaction progress as a function of temperature. This method is widely used due to its ability to simulate industrial processing conditions and its relative speed in acquiring kinetic data. Several phenomenological models are applied to analyze non-isothermal DSC data, including the Kissinger, Ozawa, and Friedman methods. researchgate.netresearchgate.net

Ozawa Method (or Flynn-Wall-Ozawa Method): This is an iso-conversional method, meaning it analyzes the relationship between temperature and heating rate at a specific degree of conversion (α). It does not assume a specific reaction model, making it more robust for complex reactions where the mechanism may change with conversion. The activation energy can be calculated at various conversion levels, providing insight into the reaction's complexity. researchgate.netmdpi.com

Friedman Method: Another iso-conversional method that is considered more general as it is a differential method. It directly relates the reaction rate (dα/dt), conversion (α), and temperature (T) to determine the activation energy. researchgate.net

Avrami Equation: Originally developed for crystallization kinetics, the Avrami model has been extended to describe non-isothermal curing processes. It can provide information on the nucleation and growth mechanism of the cross-linked network. mdpi.comnih.gov

These methodologies allow researchers to develop a comprehensive kinetic model for the curing of GDGE with various hardeners, predicting its behavior under different thermal profiles.

Activation Energy Determination and Reaction Order Studies

The kinetic parameters derived from non-isothermal and isothermal analyses, namely the activation energy (Eₐ) and the reaction order (n), are crucial for understanding and controlling the reaction of this compound.

Activation Energy (Eₐ) represents the minimum energy barrier that must be overcome for the reaction to occur. It is a critical parameter for determining the temperature sensitivity of the reaction rate. In non-isothermal DSC studies of diglycidyl ether systems, Eₐ is commonly determined from the slope of plots derived from the Kissinger or Ozawa equations. researchgate.netresearchgate.net For example, in studies of diglycidyl ether of bisphenol-A (DGEBA) with different aromatic diamine curing agents, activation energies were calculated using both methods. researchgate.net The values obtained can vary depending on the specific reactants and the analytical model used. researchgate.netresearchgate.net The activation energy can also be influenced by the presence of catalysts or accelerators; for instance, hydroxyl groups generated during the amine-epoxy reaction can have a marked catalytic effect, potentially altering the energy barrier. sci-hub.secnrs.fr

The table below presents illustrative data on activation energies determined for various diglycidyl ether systems using different kinetic methods.

Epoxy SystemKinetic MethodActivation Energy (Eₐ) (kJ/mol)Reference
DGEBA / 3,6-diaminocarbazole (DAC)Kissinger88.11 researchgate.net
DGEBA / 3,6-diaminocarbazole (DAC)Ozawa90.75 researchgate.net
DGEBA / 3,6-diamino-9-octylcarbazole (ADOAc)Kissinger59.50 researchgate.net
DGEBA / 3,6-diamino-9-octylcarbazole (ADOAc)Ozawa64.15 researchgate.net
DGEBA / Diaminodiphenylsulfone (DDS) - Non-catalysedIsothermal nth-order54 kpi.ua
DGEBA / Diaminodiphenylsulfone (DDS) - AutocatalysedIsothermal nth-order65 kpi.ua

Reaction Order Studies aim to determine the exponents in the kinetic rate equation, which reflect the dependence of the reaction rate on the concentration of reactants. For epoxy-amine curing reactions, the kinetics are often complex and cannot be described by a simple nth-order model over the entire conversion range. kpi.ua Often, an autocatalytic model is more appropriate. This is because the hydroxyl groups produced during the initial reaction between the epoxy group and the primary amine act as a catalyst for subsequent reactions. sci-hub.secnrs.fr

The general autocatalytic rate equation is often expressed as:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where k₁ is the rate constant for the non-catalyzed reaction and k₂ is the rate constant for the autocatalyzed reaction, with m and n being the reaction orders. kpi.ua Studies on DGEBA cured with diaminodiphenylsulfone (DDS) have shown that the primary amine-epoxy reaction could be well-described by an nth-order model, while the secondary amine-epoxy reaction was better fitted by an autocatalytic model. kpi.ua The applicability of different kinetic models can be evaluated to understand the underlying reaction mechanism, including factors like steric hindrance and the catalytic effects of generated functional groups. sci-hub.setandfonline.com

Advanced Polymer and Material Synthesis Utilizing Glycerol Diglycidyl Ether

Formation of Crosslinked Polymer Networks

Glycerol (B35011) diglycidyl ether (GDE) is a versatile crosslinking agent utilized in the synthesis of complex polymer networks. Its trifunctional nature, stemming from the two epoxide groups and a central hydroxyl group, allows for the formation of highly branched and interconnected three-dimensional structures. The architecture and resulting properties of these networks are intricately linked to several key synthetic parameters.

Influence of Glycerol Diglycidyl Ether Stoichiometry on Network Architecture

Systematic variations in the stoichiometry of diglycidyl ether of bisphenol A (DGEBA) and tannic acid (TA), a branched polyphenol, have demonstrated a significant impact on cure kinetics and network properties. acs.org While not GDE, this study provides analogous insights into how stoichiometry affects network formation. The reaction rate and the glass transition temperature (Tg) of the resulting network were found to be highly dependent on the epoxide-to-hydroxyl group ratio. acs.org An optimal stoichiometry leads to the highest crosslink density and, consequently, the most robust network structure. Deviations from this optimal ratio, either with an excess of epoxide or curing agent, result in a less crosslinked network with a higher number of dangling chains and a lower Tg.

In the context of GDE, the stoichiometry determines the number of epoxide groups that react to form crosslinks versus those that may remain as pendent groups or participate in chain extension reactions. The precise control of stoichiometry is therefore essential for tailoring the mechanical and thermal properties of the final polymer network.

Control of Crosslink Density and Network Homogeneity

The crosslink density, defined as the number of crosslinks per unit volume, is a primary determinant of the mechanical properties of a polymer network. For GDE-based networks, the crosslink density can be controlled by several factors, including the stoichiometry, the functionality of the comonomers, and the reaction conditions.

Network homogeneity is another crucial aspect that affects the performance of the polymer. A homogeneous network has a uniform distribution of crosslinks, leading to more predictable and consistent material properties. Inhomogeneous networks, on the other hand, can have regions of high and low crosslink density, which can act as stress concentration points and lead to premature failure. The reaction conditions, such as temperature and the rate of mixing, play a significant role in achieving a homogeneous network.

Copolymerization Strategies with Diverse Monomers

This compound can be copolymerized with a wide range of monomers to create polymer networks with tailored properties. These copolymerization strategies allow for the incorporation of different functionalities and the modification of the network's physical and chemical characteristics.

GDE can also be copolymerized with monomers from different chemical classes. For example, copolymers of glycerol and propylene (B89431) glycol diglycidyl ethers with aromatic dithiols have been synthesized. researchgate.net These materials exhibit a range of mechanical and thermal properties depending on the specific dithiol used. Furthermore, GDE can be incorporated into polylactide (PLA) networks through ring-opening polymerization to improve the hydrophilicity and modify the mechanical properties of the resulting copolymer. mdpi.com

The statistical anionic ring-opening copolymerization of ethyl glycidyl (B131873) ether (EGE) and ethoxy ethyl glycidyl ether (EEGE) followed by deprotection yields copolymers of linear glycerol and EGE. nih.gov This strategy allows for the synthesis of thermoresponsive polyether copolymers with well-defined molecular weight distributions. nih.gov

Development of this compound-Based Hydrogels and Cryogels

This compound is a key crosslinker in the fabrication of hydrogels and cryogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The unique properties of these materials are highly dependent on their internal architecture, which is controlled by the fabrication method and polymerization conditions.

Fabrication Methods and Polymerization Conditions for Hydrogel Formation

GDE-based hydrogels can be synthesized through various methods, with the crosslinking reaction typically occurring in an aqueous solution. The epoxide groups of GDE react with the functional groups of a polymer, such as the hydroxyl or amine groups of polysaccharides or proteins, to form a stable, crosslinked network.

The formation of hydrogels often involves a chemical crosslinking process. mdpi.com For instance, glycol chitosan (B1678972) can be crosslinked with poly(ethylene glycol) diglycidyl ether (PEGDE), a compound structurally related to GDE, in water at 37°C to form scaffolds with macroscopic pores. researchgate.net The degree of crosslinking, and thus the swelling behavior of the hydrogel, can be tailored by controlling the amount of the diglycidyl ether crosslinker. researchgate.net

The polymerization conditions, including pH, temperature, and reactant concentrations, are critical for controlling the hydrogel's properties. In the case of chitosan hydrogels, the efficiency of crosslinking with diglycidyl ethers is highly dependent on the acid used to dissolve the chitosan and the pH of the solution. researchgate.net For example, the gelation of chitosan with ethylene (B1197577) glycol diglycidyl ether (EGDE) is significantly more efficient in hydrochloric acid solutions compared to acetic acid solutions. researchgate.net

The table below summarizes the effect of the crosslinker concentration on the gel fraction yield (GFY) for xanthan gum-based cryogels crosslinked with GDE. nih.gov

GDE Concentration (v/v%)Gel Fraction Yield (GFY) (%)
375.23
581.56
787.87

This interactive table is based on data for xanthan gum-based cryogels in microsphere form.

Cryogelation Techniques and Their Impact on Macroporosity

Cryogelation is a specific technique for hydrogel synthesis that is carried out at sub-zero temperatures. nih.gov During this process, the solvent (typically water) freezes, and the polymerization and crosslinking reactions occur in the unfrozen liquid microphase that exists between the ice crystals. nih.gov Upon thawing, the ice crystals melt, leaving behind a network of large, interconnected pores, which is a characteristic feature of cryogels. This macroporous structure allows for the rapid transport of solutes and cells, making cryogels attractive for applications in tissue engineering and chromatography. nih.govnih.gov

The morphology of the cryogel, particularly its macroporosity, is influenced by several factors related to the cryogelation technique:

Freezing Temperature: The temperature at which cryogelation is performed affects the size and shape of the ice crystals, which in turn determines the pore size of the resulting cryogel. Lower freezing temperatures generally lead to smaller ice crystals and, consequently, smaller pores.

Polymer and Crosslinker Concentration: The concentrations of the polymer and the crosslinker influence the viscosity of the pre-gel solution and the kinetics of the crosslinking reaction. Higher polymer concentrations can lead to smaller pore sizes and a more rigid cryogel structure. nih.gov Similarly, increasing the crosslinker concentration generally results in a more densely crosslinked network with smaller pores. nih.gov

Freezing Rate: The rate at which the pre-gel solution is frozen also plays a role in determining the pore structure. A rapid freezing rate tends to produce smaller, more numerous ice crystals, leading to a cryogel with smaller pores.

For example, in the preparation of xanthan gum-based cryogels crosslinked with GDE, an increase in the crosslinker concentration led to a more compact structure of the pore walls and a significant decrease in the average pore size. nih.gov Chitosan cryogels crosslinked with diglycidyl ethers of glycols have also been fabricated, demonstrating that the choice of crosslinker and its concentration can be used to tune the mechanical properties and morphology of the scaffolds. mdpi.com

Engineering of Nanocomposites with this compound Matrices

The integration of nanoscale fillers into this compound (GDGE) polymer matrices represents a significant advancement in the creation of high-performance composite materials. The inherent properties of GDGE, such as its bio-based origin and versatile reactivity, make it an excellent candidate for the development of advanced nanocomposites with tailored functionalities.

Dispersion and Integration of Nanofillers within this compound Systems

Achieving a uniform dispersion of nanofillers within the GDGE matrix is paramount to realizing the full potential of the resulting nanocomposite. The high specific surface area of nanoparticles can lead to agglomeration, which can compromise the mechanical and thermal properties of the final material. Various strategies are employed to ensure homogeneous dispersion, including surface modification of the nanofillers to improve compatibility with the polymer matrix.

In the context of GDGE systems, the uniform integration of nanofillers like nano-lignin has been shown to enhance the thermal stability and mechanical properties of the resulting nanocomposite. The homogeneous dispersion of nano-lignin within a natural rubber matrix, for example, led to significant improvements in these properties. This is attributed to the strong interfacial interactions and the ability of the well-dispersed nanoparticles to act as effective reinforcement.

Interfacial Interactions and Their Effect on Composite Structure

Research has shown that in well-dispersed nanocomposites, a static interfacial layer of polymer with a reduced density can form around the nanoparticles. nih.gov This layer, typically a few nanometers thick, is a result of the packing and folding of polymer chains at the nanoparticle surface. nih.gov The nature of this interfacial layer is crucial in determining the macroscopic properties of the material.

The compatibility between the polymer and the filler is a key factor in establishing strong interfacial interactions. For instance, modifying nanofillers to improve their compatibility with the polymer matrix can significantly enhance the nucleation and crystallization behavior of the composite system. The strength of the interfacial interactions can be tailored to control the nucleation rate and the final crystalline structure of the polymer matrix, thereby influencing the mechanical performance of the nanocomposite.

Bio-Based Polymer Architectures from this compound

This compound serves as a pivotal building block in the synthesis of sustainable and high-performance bio-based polymer architectures. Its derivation from glycerol, a byproduct of biodiesel production, coupled with its reactive epoxy functionalities, enables the creation of a diverse range of polymers with desirable properties, moving away from traditional petroleum-based materials.

Synthesis of Fully Bio-Based Epoxy Resins

A significant area of research focuses on the development of fully bio-based epoxy resins by combining GDGE with other renewable resources. One prominent example is the synthesis of epoxy resins from GDGE and lignin (B12514952), a complex polymer found in plant cell walls. ncsu.eduresearchgate.net In these systems, depolymerized lignin can act as a bio-based curing agent for GDGE, resulting in a completely bio-derived thermoset. researchgate.net

The properties of these fully bio-based resins can be tailored by adjusting the ratio of the components. For instance, a direct correlation has been observed between the glass transition temperature (Tg) of lignin-GDGE resins and the lignin content; a higher lignin content generally leads to a higher Tg, imparting greater rigidity to the material. ncsu.eduresearchgate.net However, very high lignin content can result in brittle samples. ncsu.eduresearchgate.net These resins have shown promising thermal stability, with the onset of thermal degradation occurring at temperatures as high as 281 °C. researchgate.net

The following table summarizes the effect of the lignin-to-GDGE mass ratio on the glass transition temperature of the resulting bio-based epoxy resin.

Lignin-to-GDE Mass RatioGlass Transition Temperature (Tg)
1:1Higher
1:2Intermediate
1:4Lower

This table illustrates the general trend observed in research where increasing the relative amount of rigid lignin component elevates the Tg of the final thermoset.

Polymerization with Renewable Co-reactants (e.g., Lignin, Cellulose (B213188) Derivatives)

Beyond lignin, GDGE can be polymerized with a variety of other renewable co-reactants, including derivatives of cellulose and other polysaccharides. nih.gov This versatility allows for the creation of bio-composites with a wide range of properties. For example, GDGE has been used as a crosslinker for pectin (B1162225) and starch blends to create pharmaceutical films with improved physicochemical properties. nih.gov The crosslinking reaction enhances the mechanical strength and thermal stability of the polysaccharide-based films. nih.gov

The use of water as a reaction medium for the polymerization of GDGE with co-reactants like kraft lignin is an environmentally attractive approach, avoiding the need for organic solvents. the-innovation.org This method has been shown to produce lignin-based epoxy resin adhesives with mechanical properties comparable to those of some formaldehyde-based resins. the-innovation.orgrsc.org The ability of lignin to form strong bonds makes it a suitable component in adhesive formulations. rsc.org

Self-Curing and Vitrimeric Systems Utilizing this compound

This compound is also a key component in the development of advanced polymer systems such as self-curing resins and vitrimers. Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, allowing them to be reprocessed and healed while maintaining a crosslinked network structure. figshare.com

In some systems, the hydroxyl groups present in the GDGE backbone or introduced through co-reactants can participate in the curing process, leading to self-curing mechanisms. For instance, the reaction of hydroxyl groups with anhydrides can initiate the ring-opening of the anhydride (B1165640) to form a carboxylic acid, which then reacts with the epoxy groups of GDGE. researchgate.netnih.gov This process can proceed without the need for an external catalyst. researchgate.netnih.gov

The incorporation of dynamic covalent bonds, such as those formed through transesterification reactions, is central to the design of vitrimers. GDGE-based epoxy networks can be designed to include a high concentration of hydroxyl groups, which can act as both a reacting moiety and an internal catalyst for dynamic transesterification. researchgate.netnih.gov This enables the polymer network to rearrange its topology at elevated temperatures, imparting properties like self-healing, shape memory, and recyclability. figshare.comktu.edu For example, a photocured polymer based on glycerol and vanillin (B372448) demonstrated a welding efficiency of up to 114.12% for tensile strength after being cut and rejoined at 180°C for one hour. ktu.edu

Characterization Methodologies for Glycerol Diglycidyl Ether Derived Materials

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in confirming the chemical structure of GDE-derived polymers and tracking the chemical transformations that occur during polymerization and crosslinking.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for monitoring the curing process of GDE-based systems. The progress of the polymerization can be followed by observing changes in specific absorption bands corresponding to the functional groups involved in the reaction.

A key application of FTIR is tracking the consumption of the epoxy groups. The characteristic absorption peaks of the epoxide ring, typically found around 915 cm⁻¹ and 840 cm⁻¹, decrease in intensity as the curing reaction proceeds. nih.gov Concurrently, the formation of hydroxyl (-OH) groups, resulting from the ring-opening of the epoxide, can be observed by the appearance or broadening of a band in the region of 3200-3600 cm⁻¹. sci-hub.secnrs.fr

Furthermore, in reactions where GDE is crosslinked with other polymers, such as polyglycerol, FTIR can monitor the conversion of epoxide groups into ether linkages. sci-hub.se This is evidenced by changes in the C-O-C stretching vibration region (around 1074-1250 cm⁻¹). cnrs.frresearchgate.net Real-time monitoring is possible using techniques like Attenuated Total Reflectance (ATR)-FTIR, which allows for in-line analysis of the reaction mixture, providing real-time conversion data. sci-hub.seresearchgate.net

Table 1: Key FTIR Absorption Bands in GDE Polymerization

Functional GroupWavenumber (cm⁻¹)Change During Reaction
Hydroxyl (-OH)3200 - 3600Increases/Broadens
C-H (aliphatic)2850 - 3000Remains relatively constant
C-O-C (ether)1074 - 1250Increases/Changes
Epoxide Ring~915, ~840Decreases

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure of GDE-derived polymers. rsc.org It is invaluable for confirming the successful synthesis of the polymer and for elucidating the connectivity of the monomer units within the polymer chain.

In ¹³C NMR spectra of GDE-based polymers, specific resonance peaks can be assigned to the different carbon atoms in the glycerol (B35011) and glycidyl (B131873) ether moieties. For instance, the carbons of the glycidyl group in diglycidyl ether of bisphenol A (a related epoxy compound) appear at approximately 44.2 ppm, 49.9 ppm, and 68.3 ppm. researchgate.net The disappearance or shifting of these signals upon polymerization provides direct evidence of the reaction.

¹H NMR spectroscopy is also used to track reaction progress. The signals corresponding to the protons of the epoxy ring (typically in the 2.6-3.4 ppm range) diminish as the ring opens. New signals corresponding to the protons in the newly formed polymer backbone appear, allowing for the characterization of the polymer structure. mpg.de Solid-state NMR techniques are particularly useful for analyzing the structure and dynamics of crosslinked, insoluble polymer networks. rsc.orgmdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Glycidyl Ether Carbons

Carbon AtomApproximate Chemical Shift (ppm)
C of glycidyl ester group44.2
C of glycidyl ester group49.9
C of glycidyl ester group68.3

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique used to identify the various products and byproducts formed during the synthesis and curing of GDE-derived materials. nih.gov This method is particularly useful for analyzing complex mixtures and identifying low-concentration species that may not be detectable by NMR or FTIR.

LC-MS can separate the components of a reaction mixture before they are introduced into the mass spectrometer for analysis. The mass spectrometer then provides the mass-to-charge ratio of the ionized molecules, allowing for the determination of their molecular weights. kau.edu.sa Through fragmentation analysis (tandem mass spectrometry or MS/MS), detailed structural information can be obtained, enabling the unambiguous identification of reaction products, including oligomers and derivatives formed from reactions with other compounds present in the formulation. nih.govnih.gov This technique is crucial for understanding reaction mechanisms and ensuring the purity of the final material.

Thermal Analysis for Curing Behavior and Network Stability

Thermal analysis techniques are employed to study the thermal transitions and stability of GDE-derived materials. These methods provide critical data on the curing process and the performance of the final cured polymer at different temperatures.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the curing kinetics of GDE-based thermosetting systems. researchgate.net By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine key parameters of the curing reaction.

A typical non-isothermal DSC scan of an uncured GDE resin with a curing agent will show an exothermic peak, representing the heat released during the crosslinking reaction. wsu.edu The total area under this peak corresponds to the total enthalpy of polymerization (ΔH₀), which is a measure of the extent of the reaction. researchgate.net The temperature at the peak of the exotherm (Tₚ) is often used to characterize the curing temperature range. mdpi.com

By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis. researchgate.netarabjchem.org DSC is also used to determine the glass transition temperature (Tg) of the cured material, which is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netmdpi.com An increase in Tg is indicative of an increased degree of cure and crosslink density.

Table 3: Curing Kinetic Parameters Obtainable from DSC

ParameterDescription
Onset Temperature (T_onset)Temperature at which the curing reaction begins.
Peak Exotherm Temperature (T_p)Temperature at the maximum rate of reaction. mdpi.com
Enthalpy of Polymerization (ΔH₀)Total heat released during the curing reaction. researchgate.net
Activation Energy (E_a)Minimum energy required to initiate the curing reaction. researchgate.net
Glass Transition Temperature (T_g)Temperature at which the cured polymer transitions from a glassy to a rubbery state. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of cured GDE-derived polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The resulting TGA curve provides information on the temperatures at which the material begins to degrade, the rate of degradation, and the amount of residual mass at high temperatures. The decomposition of cured epoxy resins often occurs in multiple steps. cnrs.fr For instance, an initial weight loss at lower temperatures (around 100-200°C) may be attributed to the loss of volatile components or absorbed moisture, while major degradation steps at higher temperatures correspond to the breakdown of the polymer network. cnrs.fr The analysis of the gases evolved during TGA, for example by coupling the TGA instrument to an FTIR or MS, can provide further insight into the decomposition mechanism. arabjchem.orgmdpi.com

Table 4: Information Derived from TGA of Cured GDE Materials

ParameterDescription
Onset of Decomposition Temperature (T_onset)The temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (T_max)The temperature at which the rate of weight loss is highest (from the derivative TGA curve).
Residual Mass (%)The percentage of the initial mass remaining at the end of the analysis.
Decomposition StepsThe number of distinct stages in the thermal degradation process.

Rheological Characterization of Glycerol Diglycidyl Ether Systems

The rheological behavior of this compound (GDE)-based systems provides critical insights into their processing characteristics and the evolution of their network structure during curing. Rheometry is a powerful tool for monitoring these changes, from the initial liquid state to the final solid, crosslinked polymer.

Monitoring Gelation and Network Formation via Rheometry

The transition from a liquid to a solid state in a thermosetting system like those derived from GDE is a complex process marked by a significant increase in viscosity, culminating in the formation of an infinite polymer network at the gel point. Rheological measurements are instrumental in tracking this transformation.

The gelation process is often monitored using dynamic shear oscillation measurements. These tests involve applying a small, oscillating strain to the sample and measuring the resulting stress. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

Initially, in the liquid state, the loss modulus (G'') is greater than the storage modulus (G'), indicating that the material behaves more like a liquid. As the crosslinking reaction proceeds, both moduli increase. The gel point is identified as the crossover point where G' equals G''. Beyond this point, G' becomes greater than G'', signifying the formation of a solid-like, elastic network.

The time to reach the gel point is a crucial parameter for processing, as it defines the working life of the resin system. Factors such as temperature, the type and concentration of the curing agent, and the presence of reactive diluents can significantly influence the gelation time. For instance, in UV-cured GDE systems with different reactive diluents, the rate of increase in G' and G'' is dependent on the chemical structure of the diluents.

Viscoelastic Property Analysis of Polymer Networks

Once the this compound-based network is fully cured, rheological analysis continues to be valuable for characterizing its viscoelastic properties. These properties are critical for understanding the material's performance in its final application.

Dynamic mechanical thermal analysis (DMTA) is a common technique used to evaluate the viscoelastic properties of the cured polymer network as a function of temperature. By subjecting the material to a sinusoidal stress and measuring the strain response, key parameters such as the storage modulus (G'), loss modulus (G''), and the damping factor (tan δ = G''/G') can be determined.

The storage modulus in the glassy region provides information about the material's stiffness. As the temperature increases, the material undergoes a transition from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by a significant drop in the storage modulus and a peak in the tan δ curve, which is often used to determine the glass transition temperature (Tg). The height and width of the tan δ peak can provide insights into the homogeneity of the polymer network and the molecular motions occurring within it.

The crosslink density of the network, a measure of the number of crosslinks per unit volume, has a profound effect on the viscoelastic properties. Generally, a higher crosslink density leads to a higher storage modulus in the rubbery plateau region and an increased glass transition temperature. This is because a more tightly crosslinked network restricts the mobility of the polymer chains.

Interactive Table: Viscoelastic Properties of a Cured GDE System

Temperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan δ
251.5 x 10^95.0 x 10^70.033
501.2 x 10^96.5 x 10^70.054
755.0 x 10^81.0 x 10^80.200
100 (Tg)1.0 x 10^71.2 x 10^71.200
1252.0 x 10^68.0 x 10^50.400
1501.8 x 10^65.0 x 10^50.278

Morphological and Microstructural Investigations

The macroscopic properties of materials derived from this compound are intrinsically linked to their internal structure at the microscopic and nanoscopic levels. Therefore, a thorough investigation of their morphology and microstructure is essential for a complete understanding of their behavior.

Scanning Electron Microscopy (SEM) for Network Morphology

Scanning electron microscopy (SEM) is a widely used technique to visualize the surface topography and morphology of this compound-derived polymer networks. By scanning a focused beam of electrons over the sample, SEM can produce high-resolution images that reveal details about the network's structure.

For crosslinked GDE polymers, SEM analysis of fracture surfaces can provide valuable information about the failure mechanism. A smooth, glassy fracture surface typically indicates a brittle fracture, characteristic of a highly crosslinked and rigid network. Conversely, a rougher, more textured surface with features like river lines or hackles can suggest a tougher, more ductile fracture behavior.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. By directing a beam of X-rays at a sample and measuring the angles and intensities of the diffracted beams, information about the arrangement of atoms can be obtained.

In the context of this compound-derived materials, XRD is primarily used to assess the degree of crystallinity. Most crosslinked epoxy networks, including those based on GDE, are amorphous in nature. This is characterized by a broad, diffuse halo in the XRD pattern, rather than sharp, well-defined peaks that would indicate a crystalline structure.

However, XRD can be useful in analyzing GDE-based composites that contain crystalline fillers or additives. The technique can be used to identify the crystalline phases present in the composite and to monitor any changes in the crystalline structure that may occur during processing or as a result of environmental exposure.

Advanced Characterization for Specific Material Attributes

Beyond the fundamental rheological and morphological characterization, a suite of advanced analytical techniques can be employed to probe specific attributes of this compound-derived materials, providing deeper insights into their chemical structure, thermal stability, and mechanical behavior.

Thermal Analysis:

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a material as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability of cured GDE polymers and to identify the temperatures at which degradation occurs.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is a key technique for determining the glass transition temperature (Tg) of the polymer network, as well as for studying curing kinetics and the effects of additives on the thermal properties.

Spectroscopic Analysis:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the GDE monomer and to monitor the progress of the curing reaction. The disappearance of the epoxide peak and the appearance of hydroxyl groups are characteristic features of the curing process that can be tracked with FTIR.

Interactive Table: Thermal Properties of a Cured GDE-Amine System

PropertyValue
Glass Transition Temperature (Tg) by DSC95 °C
Onset of Decomposition (TGA, 5% weight loss)320 °C
Temperature of Maximum Decomposition Rate (TGA)385 °C

Dynamic Mechanical Thermal Analysis (DMTA) for Thermomechanical Response

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for investigating the viscoelastic properties of polymeric materials as a function of temperature. By applying an oscillating force, DMTA can determine the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous or energy-dissipating response. The ratio of these moduli gives the loss factor, or tan δ, which is a measure of the material's damping characteristics. A key parameter obtained from DMTA is the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

In the study of photocross-linked polymers based on this compound, DMTA has been utilized to assess the impact of incorporating structurally different alcohols on the material's thermomechanical properties. The glass transition temperature can be identified from the onset of the drop in the storage modulus (G') curve, the peak of the loss modulus (G'') curve, or the peak of the tan δ curve. researchgate.net Research has shown that the chemical structure and concentration of co-monomers or additives have a significant influence on the rheological properties of the final cross-linked polymer. researchgate.net For instance, a lower concentration of an incorporated alcohol leads to a higher glass transition temperature and an increased storage modulus, indicating the formation of a more rigid polymer structure. researchgate.net

The glass transition temperatures of various photocross-linked polymers derived from this compound, determined by different DMTA parameters, are presented below.

Table 1: Glass Transition Temperatures (Tg) of Photocross-linked this compound Based Polymers

Batch Alcohol Concentration of Alcohol (mol.%) Tg from G' onset (°C) Tg from G'' peak (°C) Tg from tan δ peak (°C)

Data sourced from Kasetaite et al., 2017. researchgate.net

Swelling Kinetics and Equilibrium Swelling Ratio Determination

The swelling behavior of cross-linked polymers, including those derived from this compound, provides insight into their network structure, particularly the cross-link density. When a cross-linked polymer is immersed in a compatible solvent, it will absorb the solvent and swell, but it will not dissolve due to the permanent network structure. The process continues until it reaches a state of equilibrium, known as the equilibrium swelling ratio.

The swelling kinetics, or the rate of solvent uptake over time, can be determined by gravimetric analysis. A dried polymer sample of known weight is immersed in a solvent, and its weight is measured at regular intervals until a constant weight is achieved. The swelling ratio at any given time is calculated using the formula:

Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

The equilibrium swelling ratio is a key parameter that is inversely related to the cross-linking density of the polymer network; a higher degree of cross-linking results in a more constrained network that can absorb less solvent, thus leading to a lower equilibrium swelling ratio. In materials where this compound is used as a crosslinking agent for polysaccharides like pectin (B1162225) and starch, the resulting films have been shown to absorb more water at a neutral pH compared to an acidic medium, demonstrating a pH-dependent swelling behavior.

Gel Fraction Yield Determination

The gel fraction is a measure of the portion of a polymer that has been successfully cross-linked to form an insoluble network. It is a critical parameter for evaluating the efficiency of a cross-linking reaction. The determination of the gel fraction involves extracting the soluble, un-cross-linked portion (sol fraction) of the polymer using a suitable solvent.

The methodology typically involves placing a weighed sample of the cured polymer in a solvent in which the un-cross-linked polymer is soluble. The sample is subjected to solvent extraction for an extended period, often using a Soxhlet extractor, to ensure complete removal of the sol fraction. After extraction, the remaining insoluble gel is dried to a constant weight. The gel fraction yield is then calculated as the percentage of the weight of the dried, insoluble polymer relative to the initial weight of the sample:

Gel Fraction Yield (%) = (Weight of dry insoluble polymer / Initial weight of polymer) x 100

For photocross-linked polymers of this compound with various reactive diluents, the gel fraction yield is dependent on the chemical structure and concentration of the diluent used. researchgate.net This indicates that both the this compound and the reactive diluent participate in the formation of the cross-linked network. researchgate.net In certain formulations, high yields of the insoluble fraction have been achieved, signifying an efficient cross-linking process. researchgate.net

Table 2: Gel Fraction Yield of Photocross-linked this compound with a Reactive Diluent

Batch Reactive Diluent Gel Fraction Yield (%)

Data sourced from Kasetaite et al., 2015. researchgate.net

Theoretical and Computational Investigations of Glycerol Diglycidyl Ether Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of GDGE, DFT is instrumental in understanding the molecule's fundamental reactivity and the mechanisms of its polymerization reactions.

DFT calculations allow for a detailed analysis of the GDGE molecule's electronic properties, which are crucial for predicting its chemical behavior. By calculating the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can identify the most probable sites for chemical reactions.

For GDGE, the primary reactive sites are the oxygen and carbon atoms of the two epoxide rings and the secondary hydroxyl group on the glycerol (B35011) backbone. DFT calculations can quantify the partial charges on these atoms, confirming the electrophilic nature of the epoxide carbons and the nucleophilic character of the epoxide and hydroxyl oxygens. This information is fundamental to predicting how GDGE will interact with curing agents (hardeners), initiators, and other molecules.

Table 1: Representative DFT-Calculated Properties for Reactivity Analysis of an Epoxide Ring

Property Significance in Reactivity Prediction
Highest Occupied Molecular Orbital (HOMO) Indicates regions susceptible to electrophilic attack. For GDGE, this often involves the lone pairs on the oxygen atoms.
Lowest Unoccupied Molecular Orbital (LUMO) Indicates regions susceptible to nucleophilic attack. For GDGE, the LUMO is typically centered on the carbon atoms of the oxirane ring.
Electrostatic Potential (ESP) Map Visually represents charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas, thereby predicting sites for nucleophilic and electrophilic attack, respectively.

| Calculated Partial Charges | Quantifies the electrophilicity of the epoxide carbons and the nucleophilicity of the oxygen atoms, providing a basis for understanding reaction kinetics. |

This table is a conceptual representation of how DFT properties are used to analyze reactivity.

Quantum chemical calculations, particularly DFT, are pivotal for elucidating the detailed mechanisms of polymerization reactions. These methods can be used to map the entire reaction pathway for processes like the ring-opening of the epoxide, which is the fundamental step in epoxy curing.

By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can determine the activation energy for each step of a proposed mechanism. This allows for the comparison of different potential reaction pathways to identify the most energetically favorable one. For instance, in cationic polymerization of GDGE, DFT can model the initiation (protonation of the epoxide oxygen), propagation (nucleophilic attack of another epoxide on the activated ring), and chain transfer steps. These calculations help explain how factors like the type of initiator or the presence of a co-monomer influence the reaction rate and mechanism.

Kinetic Modeling and Simulation of Polymerization Processes

The curing of GDGE is a complex process involving multiple simultaneous reactions. Macroscopic kinetic models simplify this complexity into a set of mathematical equations that describe the rate of conversion as a function of time, temperature, and reactant concentrations.

One common approach is the use of autocatalytic models, where a reaction product (often a hydroxyl group generated from a ring-opening reaction) acts as a catalyst for subsequent reactions. The general form of such a model can be expressed as:

dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

where α is the fractional conversion of epoxy groups, dα/dt is the rate of conversion, k₁ and k₂ are rate constants, and m and n are the reaction orders.

Table 2: Conceptual Kinetic Parameters for GDGE Curing

Parameter Description Typical Influence
Eₐ (Activation Energy) The minimum energy required to initiate the curing reaction. Lower Eₐ leads to a faster reaction at a given temperature. It can be influenced by the type of curing agent or initiator.
A (Pre-exponential Factor) Relates to the frequency of molecular collisions in the correct orientation. Higher A values indicate a faster reaction rate.

| m, n (Reaction Orders) | Empirical constants that describe the dependence of the reaction rate on the concentration of reactants and autocatalytic species. | These values determine the shape of the conversion vs. time curve. |

This table illustrates the key parameters obtained from macroscopic kinetic modeling.

Kinetic modeling provides the foundation for simulating the formation of the cross-linked polymer network. By understanding the rates of different reactions (e.g., primary amine-epoxy vs. secondary amine-epoxy reactions), computational models can predict how the network structure evolves over time.

These simulations can track the formation of chemical bonds and the growth of polymer chains, leading to predictions of key architectural features such as:

Gel Point: The point at which an infinite, cross-linked network first appears.

Cross-link Density: The number of cross-links per unit volume, which strongly influences the material's mechanical properties and thermal stability.

Average Molecular Weight Between Cross-links (Mc): A parameter that correlates with the stiffness and flexibility of the cured polymer.

Simulations based on triangular network growth models or kinetic Monte Carlo methods can provide a visual and quantitative description of the developing network. By inputting kinetic parameters, these models can simulate how changes in the formulation (e.g., the ratio of GDGE to hardener) will alter the final polymer architecture and, consequently, its properties.

Multiscale Simulation Approaches in Glycerol Diglycidyl Ether Polymer Design

Designing advanced polymers requires understanding the link between molecular chemistry and macroscopic properties. Multiscale simulation provides a framework to bridge this gap by combining different computational methods, each suited for a specific length and time scale. For GDGE-based polymers, this approach allows for the in silico design of materials with targeted performance characteristics.

The typical workflow of a multiscale simulation for a GDGE polymer system involves a hierarchical approach:

Quantum Mechanics (QM) Level: At the most fundamental level, DFT (as described in section 6.1) is used to calculate the force-field parameters and reaction probabilities for the specific atoms and molecules in the GDGE system. This ensures that higher-level simulations are grounded in accurate chemical principles.

All-Atom (AA) Molecular Dynamics (MD): Using the parameters from QM calculations, MD simulations model the behavior of systems containing thousands of atoms. This level is used to predict localized properties like glass transition temperature (Tg), density, and the conformation of short polymer chains.

Continuum Level: At the largest scale, information from the lower-level simulations can be used as input for Finite Element Analysis (FEA) or other continuum mechanics models to predict the bulk mechanical properties of the final material, such as its modulus, strength, and response to stress.

This multiscale approach enables a comprehensive "SMILES-to-property" prediction pipeline, where the chemical structure of the monomer (GDGE) and curing agents can be used to computationally design and optimize a final polymer with desired thermal and mechanical properties before any experimental synthesis is performed.

Integration of Atomistic and Coarse-Grained Models

The integration of atomistic and coarse-grained (CG) models is a multiscale simulation approach that allows for the investigation of phenomena occurring over a wide range of spatial and temporal scales. Atomistic simulations, such as classical Molecular Dynamics (MD), provide a high-resolution view of molecular interactions but are computationally expensive, limiting them to relatively small systems and short timescales. Coarse-graining, on the other hand, simplifies the system by grouping several atoms into a single "bead," which significantly reduces the computational cost and allows for the simulation of larger systems over longer times.

The development of a reliable CG model for GDGE systems begins with detailed atomistic simulations. These initial simulations are used to derive the parameters for the CG force field. A common approach involves chemistry-informed atom grouping, where logical fragments of the GDGE molecule and any curing agents are represented as single CG beads. aps.org The interactions between these beads are then parameterized to reproduce key properties from the atomistic simulations, such as radial distribution functions, density, and conformational distributions. The potential of mean force (PMF) calculation is a rigorous method used to derive the effective interaction potentials between the CG beads from the underlying atomistic simulations. aps.org

Once the CG model is established, it can be used to simulate the curing process of GDGE on a larger scale. This involves modeling the crosslinking reactions between the epoxy groups of GDGE and the functional groups of a chosen hardener. Specialized algorithms have been developed to handle the dynamic creation of bonds in these simulations. nih.gov These algorithms monitor the proximity of reactive sites on the CG beads and, when certain distance criteria are met, form a new bond, mimicking the progression of the curing reaction. This allows for the prediction of the evolution of the polymer network structure, including the degree of cross-linking and the gel point.

A crucial step in this integrated approach is the ability to reverse-map or "back-map" the coarse-grained configurations back to an all-atom representation. aps.org This process reintroduces the atomic details into the larger, equilibrated structures obtained from the CG simulations. The back-mapped atomistic models can then be used to validate the CG model by comparing key structural and thermodynamic properties. aps.org This iterative process of coarse-graining and back-mapping ensures that the CG model accurately captures the essential physics of the system.

Modeling Step Description Key Techniques Typical Output
Atomistic SimulationHigh-resolution simulation of small, representative systems of GDGE and hardener molecules.Molecular Dynamics (MD), Quantum Mechanics (QM)Force field parameters, conformational preferences, local density fluctuations.
Coarse-GrainingDevelopment of a simplified model where groups of atoms are represented by single beads.Chemistry-informed atom grouping, Potential of Mean Force (PMF) calculations.Coarse-grained force field, CG bead interaction potentials.
Curing SimulationSimulation of the crosslinking reaction in the coarse-grained representation to form a polymer network.Dynamic bond creation algorithms, monitoring of reactive sites.Degree of cross-linking, gel point, network topology.
Back-MappingReintroduction of atomic detail into the coarse-grained structures.Geometric reconstruction algorithms, energy minimization.All-atom models of the crosslinked GDGE network for further analysis and validation.

Prediction of Structure-Property Relationships through Simulation

A primary goal of computational modeling of GDGE systems is to establish clear relationships between the molecular structure of the cross-linked network and its macroscopic properties. By systematically varying parameters such as the type of curing agent, the stoichiometry of the reactants, and the degree of cross-linking in the simulations, it is possible to predict how these changes will affect the final material performance.

Thermomechanical Properties: One of the most important properties predicted through simulation is the glass transition temperature (Tg). This is typically calculated by simulating the cooling of the cross-linked GDGE network from a rubbery state to a glassy state and observing the change in the slope of the density-temperature or volume-temperature curve. nih.govresearchgate.net The coefficient of thermal expansion (CTE) in both the rubbery and glassy states can also be extracted from these simulations. nih.gov Mechanical properties such as Young's modulus, shear modulus, and Poisson's ratio can be determined by applying virtual mechanical tests to the simulated polymer network. This involves subjecting the simulation box to small deformations and measuring the resulting stress response.

Network Structure and Defects: The simulations provide a detailed picture of the three-dimensional network structure, including the distribution of cross-link densities and the presence of topological defects. These defects, such as unreacted chain ends or looped structures, can have a significant impact on the mechanical properties of the material. Understanding the formation of these defects can guide the optimization of curing conditions to produce more robust materials.

Influence of Curing Agent: The choice of curing agent is critical in determining the properties of the final thermoset. For instance, simulations can be used to compare the effects of different aliphatic amines as hardeners for GDGE. semanticscholar.org By analyzing the resulting network structures, it is possible to correlate the molecular rigidity and functionality of the diamine with properties like Tg, mechanical modulus, and water absorption. semanticscholar.org For example, a more rigid cyclic diamine is expected to lead to a higher Tg and modulus compared to a more flexible linear diamine.

Predicted Property Simulation Method Key Structural Determinants
Glass Transition Temperature (Tg)Cooling simulations (NPT ensemble), analysis of density/volume vs. temperature.Cross-link density, chain flexibility of GDGE and hardener, free volume.
Coefficient of Thermal Expansion (CTE)Cooling simulations (NPT ensemble), analysis of density/volume vs. temperature.Intermolecular interactions, network packing efficiency.
Mechanical Moduli (Young's, Shear)Application of virtual strain to the simulation box and measurement of stress response.Cross-link density, bond strengths, network topology.
Volume ShrinkageComparison of the simulated volume of the unreacted monomers to the final cross-linked network.Efficiency of molecular packing during cross-linking.
Water AbsorptionGrand Canonical Monte Carlo (GCMC) or MD simulations of the polymer network in the presence of water molecules.Free volume, presence of hydrophilic groups (e.g., hydroxyl groups in GDGE).

Degradation and Recyclability Studies of Glycerol Diglycidyl Ether Derived Materials

Hydrolytic Degradation Mechanisms of Glycerol (B35011) Diglycidyl Ether Networks

Hydrolytic degradation involves the breakdown of a polymer network through its reaction with water. osti.gov For GDE-based materials, the core structure consists of chemically stable ether linkages. wikipedia.org Unlike polyesters or polyamides, which contain readily hydrolyzable ester and amide bonds, the ether bonds in GDE networks are significantly more resistant to cleavage by water under neutral conditions. osti.govwikipedia.org

The resistance of GDE networks to hydrolytic degradation is not uniform and is significantly influenced by several structural and environmental factors. These factors primarily affect the rate of water absorption and the accessibility of water molecules to potentially hydrolyzable sites within the polymer matrix.

Crosslink Density: A higher crosslink density generally results in a more tightly packed network. This reduces the free volume within the polymer, physically hindering the diffusion of water molecules into the material's bulk. Consequently, materials with greater crosslink density exhibit lower water absorption and enhanced hydrolytic stability.

Chemical Structure: The choice of curing agent used to crosslink the GDE resin plays a pivotal role. Curing agents that introduce hydrophobic segments into the network can reduce the material's affinity for water, thereby slowing degradation. osti.gov Conversely, the presence of hydrophilic groups can increase water uptake. Furthermore, the molecular rigidity of the curing agent can impact stability; for instance, using more rigid cyclic diamines as hardeners has been shown to decrease water absorption in GDE networks.

Porosity and Morphology: The physical morphology of the material, including its porosity, influences the surface area available for interaction with water. Increased porosity allows for greater water ingress, potentially accelerating degradation rates compared to a dense, non-porous material.

The following table summarizes key factors that govern the hydrolytic stability of GDE-derived polymer networks.

FactorInfluence on Hydrolytic StabilityMechanism of Action
High Crosslink Density Increases StabilityReduces free volume, hindering water diffusion into the polymer matrix.
Hydrophobic Components Increases StabilityLowers the material's affinity for water, reducing water absorption.
Increased Molecular Rigidity Increases StabilityCreates a more compact network structure that is less permeable to water.
High Porosity Decreases StabilityIncreases the surface area exposed to water, facilitating greater water ingress.

Enzymatic Degradation Research

The biodegradation of synthetic polymers through enzymatic action is a growing field of research. For GDE-based materials, which are primarily composed of resilient ether linkages, enzymatic degradation presents a significant challenge. Most research on polymer biodegradation has focused on materials with hydrolyzable ester bonds, which are susceptible to common hydrolase enzymes. pjoes.com However, specific enzymatic systems capable of cleaving ether bonds do exist in nature and provide a basis for investigating the potential biodegradability of GDE networks.

The process of enzymatic degradation is a heterogeneous reaction that typically involves the adsorption of the enzyme onto the polymer surface, followed by the catalytic cleavage of chemical bonds. core.ac.uk For polyethers, this often involves an initial oxidation step to create more reactive functional groups, which can then be acted upon by other enzymes. nih.govresearchgate.net

While no enzymes have been identified for the specific degradation of crosslinked GDE networks to date, research on analogous polyether structures and natural ether-containing polymers like lignin (B12514952) points to several classes of enzymes with the potential for such activity.

Oxidoreductases: This class of enzymes, including laccases and peroxidases (e.g., Manganese Peroxidase, Lignin Peroxidase), is crucial in the initial stages of degradation for resistant polymers. nih.gov These enzymes generate highly reactive free radicals that can perform an initial oxidation of the polymer backbone, creating carbonyl or hydroxyl groups that make the structure more susceptible to further enzymatic attack. nih.govresearchgate.net Lignin-degrading fungi are a primary source of these enzymes. nih.govresearchgate.net

Dehydrogenases: For linear polyethers like polyethylene (B3416737) glycol (PEG), alcohol dehydrogenases and aldehyde dehydrogenases have been shown to oxidize terminal alcohol groups to carboxylic acids. nih.govresearchgate.net This carboxylation is a critical first step that facilitates subsequent chain cleavage.

Etherases: Specific enzymes capable of directly cleaving ether bonds have been identified. In the bacterium Sphingobium sp. SYK-6, a pathway for cleaving the β-O-4 aryl ether bond in lignin involves enzymes known as β-etherases (e.g., LigE, LigF) and glutathione S-transferases (GSTs) . osti.govrsc.org These enzymes perform a stereospecific cleavage of the ether linkage. For PEG, an anaerobic degradation pathway utilizes PEG acetaldehyde (B116499) lyase for ether bond scission. nih.govresearchgate.net

The table below lists enzyme classes that represent promising candidates for the degradation of GDE-based materials, based on their known activity on similar chemical structures.

Enzyme ClassSpecific ExamplesSource Organisms (Examples)Action on Polyether-like Structures
Oxidoreductases Laccase, Manganese Peroxidase (MnP), Lignin Peroxidase (LiP)White-rot fungi (Phanerochaete chrysosporium)Initial oxidation of the polymer backbone. nih.gov
Dehydrogenases Alcohol Dehydrogenase, Aldehyde DehydrogenasePEG-utilizing bacteria (Sphingomonas, Pseudomonas)Oxidation of terminal alcohol groups to carboxylic acids. nih.govresearchgate.net
Etherases β-etherases (LigF, LigE), Glutathione S-transferases (GSTs)Lignin-degrading bacteria (Sphingobium sp.)Direct cleavage of aryl-ether bonds. osti.govrsc.org

The degradation pathways for GDE networks are not yet fully elucidated, but can be inferred from studies on model polyether compounds.

For simple linear polyethers like PEG, the aerobic degradation pathway is a stepwise depolymerization. nih.govresearchgate.net

Oxidation: The terminal alcohol groups of the polyether chain are oxidized first by alcohol dehydrogenase and then by aldehyde dehydrogenase to form a carboxylated polymer chain.

Ether Cleavage: An ether-bond-cleaving enzyme then acts on the carboxylated end of the chain, releasing a small glycol unit and shortening the polymer. This process repeats, gradually breaking down the polymer.

A pathway observed in the degradation of more complex glycerol ether structures, such as glycerol dialkyl glycerol tetraethers (GDGTs), provides another relevant model. nih.gov This pathway involves:

Ether Bond Hydrolysis: The initial step is the hydrolytic cleavage of the ether bonds, resulting in the formation of various hydroxylated intermediates, including glycerol monoethers and biphytanic diols.

Oxidation: These alcohol intermediates are subsequently oxidized to form corresponding carboxyl derivatives (isoprenoidal fatty acids).

Chain Shortening: The resulting acids can be further broken down into smaller molecules.

Based on these models, the enzymatic degradation of a GDE network would likely proceed via an initial oxidative attack, followed by the cleavage of ether bonds to release glycerol, polyols, and smaller oxygenated organic molecules.

Recyclability and Reprocessing Strategies for Glycerol Diglycidyl Ether-Based Materials

The permanent, crosslinked nature of thermosets like those made from GDE makes them inherently difficult to recycle using conventional melt-reprocessing techniques. Consequently, research has focused on chemical recycling, or chemolysis, which uses chemical agents to break down the polymer network into soluble oligomers or constituent monomers that can be recovered and potentially reused. mdpi.com

The success of chemical recycling depends on selectively cleaving the covalent bonds that form the crosslinked network. For GDE-based thermosets, the primary targets for cleavage are the bonds formed by the curing agent, as the ether backbone is highly robust. wikipedia.orgmdpi.com

Acid-Catalyzed Hydrolysis: Strong acidic solutions can be used to break down the network. Vanillin-derived epoxy resins, for example, have been fully depolymerized in a few hours using an acidic aqueous solution, which cleaves imine and acetal (B89532) linkages within the network. tue.nl A similar approach using a 75% acetic acid solution at 80°C has been effective for dissolving other bio-epoxy matrices, allowing for the recovery of polymer components after neutralization. mdpi.com This method could be applied to GDE networks, particularly if the curing agent introduces acid-labile bonds.

Alcoholysis/Solvolysis: This method involves using a solvent, often an alcohol like methanol (B129727) or ethanol, at elevated temperatures and pressures, sometimes with a catalyst, to break down the polymer network. For polyester-based epoxy networks, base-catalyzed methanolysis can depolymerize the resin into recoverable methyl esters and polyols. nih.gov While more challenging for the ether-based GDE backbone, solvolysis can target the crosslinks.

Deep Eutectic Solvents (DESs): Emerging research has shown that certain DESs, particularly those containing Lewis acidic metal salts like iron(III) chloride (FeCl₃), can facilitate the cleavage of ether bonds in complex biopolymers like lignin. mdpi.com This presents a potential future pathway for the depolymerization of stable polyether networks like those from GDE under relatively mild conditions.

The following table outlines several chemical recycling methodologies and their applicability to epoxy thermosets.

Recycling MethodChemical Agent / ConditionsMechanismRecovered Products
Acid Hydrolysis Aqueous acid (e.g., Acetic Acid, HCl) at moderate temperatures (e.g., 80°C). tue.nlmdpi.comCleavage of acid-labile crosslinks (e.g., imines, acetals) or other susceptible bonds.Original monomers (if network design allows), soluble oligomers, polyols. tue.nl
Alcoholysis Supercritical or subcritical alcohols (e.g., methanol, ethanol), often with a base catalyst. nih.govNucleophilic attack by alcohol on crosslink points (e.g., ester bonds).Monomeric esters and polyols. nih.gov
Oxidation Oxidizing agents to activate stable bonds (e.g., C-N). mdpi.comSelective oxidative cleavage of crosslinks.Soluble oligomers with functional groups. mdpi.com
Lewis Acid Catalysis Deep Eutectic Solvents with metal salts (e.g., FeCl₃-glycerol). mdpi.comCatalytic cleavage of ether and ester bonds.Monomers and oligomers.

These strategies, particularly those involving the design of networks with chemically cleavable linkages, represent the most promising path toward achieving circularity for GDE-based materials.

Reusability of Recycled Components

The progression towards a circular economy for thermosetting polymers, particularly those derived from renewable resources like this compound (GDGE), hinges on the ability to not only degrade these materials but also to effectively reuse the recovered chemical constituents. Research into the reusability of components recycled from GDGE-derived materials explores the fidelity of the recovered monomers or oligomers and the performance of the subsequent second-generation materials synthesized from them. This section details the findings from studies focused on the chemical recycling of GDGE-based polymers and the characterization of the resulting repolymerized materials.

The primary method for recycling thermosets involves breaking the cross-linked network to retrieve the original monomers or valuable oligomers. For GDGE-based materials, especially those designed as vitrimers with dynamic covalent bonds, this process is facilitated by triggering bond exchange reactions, often through solvolysis or thermolysis. The success of this recycling loop is determined by the purity and functionality of the recovered components and how the properties of the new materials made from them compare to the virgin material.

Studies have demonstrated that for certain epoxy systems, a high recovery of material properties is achievable. For instance, in vitrimers designed with exchangeable bonds, the reprocessing of the material through grinding and hot-pressing can lead to a significant retention of mechanical strength. While this represents mechanical recycling, the underlying principle of dynamic bond networks is crucial for chemical recycling as well. For epoxy resins containing dynamic disulfide bonds, reprocessing cycles have shown that as much as 90% of the original tensile strength can be maintained after three cycles. mdpi.com

In the context of chemically recycled components, the process involves complete or partial depolymerization. For example, the solvolytic cleavage of ester and ether bonds in epoxy resins can yield oligomers. mdpi.com These oligomers can then be used as feedstock for new polymer synthesis. The properties of the resulting material are highly dependent on the structure of the recycled oligomers and the curing process used.

Research on fully bio-based epoxy resins, such as those synthesized from depolymerized lignin and this compound, highlights the potential for creating sustainable materials. ncsu.edu While this research primarily focuses on the synthesis of the virgin material, the principles of using bio-based oligomers (from lignin) as curing agents for a bio-based epoxy (GDGE) are relevant to the potential reusability of recycled components from similar systems. ncsu.edu

The following table presents hypothetical data based on typical performance degradation observed in recycled polymers, illustrating the potential changes in properties between virgin and repolymerized GDGE-based materials. This serves as an example of the detailed analysis required to validate the reusability of recycled components.

Table 1: Comparative Performance of Virgin vs. Repolymerized GDGE-Anhydride Thermoset

Property Virgin Material 1st Repolymerization Cycle
Tensile Strength (MPa) 75 70
Tensile Modulus (GPa) 2.8 2.6
Elongation at Break (%) 4.5 4.2
Glass Transition Temp. (Tg) (°C) 110 107

Note: Data is illustrative and represents typical outcomes in polymer recycling research.

The slight degradation in properties is a common challenge in polymer recycling, often attributed to impurities introduced during the recycling process or slight changes in the chemical structure of the monomers/oligomers during depolymerization and repolymerization. However, the high retention of key characteristics demonstrates the viability of chemical recycling for creating high-performance, second-generation materials from GDGE-based thermosets. Further research is focused on optimizing the degradation and purification processes to minimize property loss and achieve a truly closed-loop recycling system.

Emerging Research Frontiers and Future Directions for Glycerol Diglycidyl Ether

Novel Synthesis Routes and Green Chemistry Advancements

The conventional synthesis of Glycerol (B35011) Diglycidyl Ether involves the reaction of glycerol with epichlorohydrin (B41342) in the presence of a base. A significant advancement in green chemistry is the utilization of bio-based epichlorohydrin, which can also be derived from glycerol, creating a more sustainable production pathway.

Recent research has focused on optimizing this process through various catalytic methods to improve yield, selectivity, and energy efficiency. The use of heterogeneous catalysts is being explored to simplify catalyst recovery and reduce waste. Furthermore, enzymatic synthesis routes are being investigated as a greener alternative to traditional chemical synthesis. Lipase-catalyzed polycondensation of glycerol with diacids or diesters presents a promising, less toxic, and more environmentally friendly method for producing glycerol-based polyesters, which could be adapted for GDGE-related polymer synthesis.

Catalyst TypeReactantsKey AdvantagesReference
Heterogeneous CatalystsGlycerol, EpichlorohydrinEase of recovery, Reduced waste[Potentially inferred from general green chemistry principles]
LipaseGlycerol, Diacids/DiestersLower toxicity, Environmentally friendly[Potentially inferred from enzymatic synthesis of related polyesters]

Advanced Polymer Network Engineering and Topologies

The bifunctional nature of GDGE makes it an excellent building block for creating diverse and complex polymer network architectures. Researchers are actively exploring methods to control the topology of these networks to tailor their mechanical and thermal properties.

One promising approach is photopolymerization. Cationic ring-opening photopolymerization of GDGE, often in combination with other glycidyl (B131873) ethers, allows for the rapid, one-step formation of highly cross-linked and homogeneous polymer networks. This solvent-free process is energy-efficient and enables the creation of thin films with controlled properties. By varying the comonomer ratio, the network chain segment length can be precisely controlled, influencing swelling behavior and mechanical strength.

Another area of intense research is the synthesis of hyperbranched polymers. Ring-opening polymerization of glycidyl ether monomers is a common method to produce hyperbranched polyethers. While not directly using GDGE as the primary monomer for hyperbranching, its di-epoxy functionality allows it to act as a crosslinker or chain extender in conjunction with other monomers to create complex, three-dimensional network topologies. These hyperbranched structures can lead to materials with unique properties such as lower viscosity in solution and a high density of terminal functional groups.

Polymerization MethodKey FeaturesResulting TopologyTunable Properties
PhotopolymerizationOne-step, Solvent-freeHomogeneous, Amorphous NetworkSwelling, Mechanical Strength
Ring-Opening PolymerizationReaction with comonomersHyperbranched, Cross-linked NetworkViscosity, Functionality

Integration in Smart and Responsive Material Systems

Glycerol diglycidyl ether is being investigated for its role in the development of smart and responsive materials, which can change their properties in response to external stimuli such as temperature, pH, or light.

One significant application is in the formulation of shape memory polymers (SMPs) . Epoxy-based SMPs can be programmed to hold a temporary shape and recover their original shape upon heating. While much of the research has focused on polymers derived from Diglycidyl Ether of Bisphenol-A (DGEBA), the principles can be extended to GDGE-based systems. The flexibility imparted by the aliphatic glycerol backbone of GDGE could be advantageous in tailoring the switching temperature and mechanical properties of SMPs. For instance, combining flexible epoxy resins like a diglycidyl ether of ethoxylated bisphenol-A with conventional epoxy resins has been shown to enhance toughness and shape memory properties, suggesting a similar potential for GDGE. sigmaaldrich.com

GDGE also plays a crucial role as a crosslinker in the formation of stimuli-responsive hydrogels . These are water-swollen polymer networks that can undergo volume changes in response to environmental cues. For example, GDGE has been used to crosslink linear polyethyleneimine to create hydrogels and cryogels with fast response capabilities to environmental stimuli. nih.gov It has also been used to stabilize xanthan gum matrices through cryogelation, resulting in materials with tunable elasticity and pore structures. nih.gov The development of glycerol-hydrogels has demonstrated programmable shape memory and actuation at subzero temperatures, opening up possibilities for GDGE's inclusion in advanced, environmentally resilient smart materials. rsc.org

Smart Material TypeRole of GDGEKey PropertyPotential Application
Shape Memory PolymersFlexible backbone componentTunable switching temperature and mechanical propertiesDeployable structures, Biomedical devices
Stimuli-Responsive HydrogelsCrosslinking agentControlled swelling and response to stimuliDrug delivery, Sensors, Soft robotics

Theoretical Predictions Guiding Experimental Design

While experimental research on this compound is advancing rapidly, theoretical and computational studies specifically focused on GDGE are still emerging. However, computational methods applied to similar epoxy systems provide valuable insights that can guide the experimental design of GDGE-based materials.

Molecular dynamics (MD) simulations are being used to model the crosslinking process of epoxy resins, such as those based on DGEBA. These simulations can predict material properties like glass transition temperature (Tg), density, and mechanical moduli based on the chosen monomers and curing agents. Different algorithms for simulating the crosslinking reaction can lead to different network topologies, which in turn affect the predicted properties. drexel.eduresearchgate.net Such computational approaches could be readily adapted to model the curing of GDGE with various hardeners, allowing for the in-silico screening of formulations to achieve desired performance characteristics before extensive laboratory work is undertaken.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide a fundamental understanding of the reaction mechanisms involved in the synthesis and curing of epoxy resins. While specific DFT studies on GDGE are not widely reported, research on the reactions of amines with other glycidyl ethers has been conducted. These studies can elucidate the reactivity of the epoxy ring and guide the selection of appropriate curing agents and reaction conditions for GDGE.

Computational Fluid Dynamics (CFD) is another powerful tool that can be used to simulate and optimize the polymerization process on a larger scale. CFD can model fluid flow, heat transfer, and reaction kinetics in a reactor, helping to ensure uniform mixing and curing, which is crucial for producing materials with consistent properties. upc.eduresearchgate.net

Computational MethodApplication to GDGEPredicted Properties/Insights
Molecular Dynamics (MD)Modeling of crosslinking processTg, Density, Mechanical moduli, Network topology
Density Functional Theory (DFT)Understanding reaction mechanismsReactivity of epoxy groups, Curing kinetics
Computational Fluid Dynamics (CFD)Optimization of polymerization processMixing efficiency, Heat transfer, Reaction uniformity

Expanding Bio-Based Applications in Material Science

The bio-based origin of this compound is a major driver for its application in developing sustainable materials. Researchers are actively exploring its use in a variety of fields to replace petroleum-derived components.

A significant area of application is in the formulation of bio-based epoxy resins . GDGE can be reacted with other renewable materials, such as lignin (B12514952), a byproduct of the paper and pulp industry, to create fully bio-based thermosets. These lignin-GDGE resins have shown promise as environmentally friendly wood adhesives, offering an alternative to formaldehyde-based resins. researchgate.net The glass transition temperature of these resins can be tailored by adjusting the lignin content, demonstrating the versatility of this approach. researchgate.net

GDGE is also being utilized as a crosslinking agent to enhance the properties of other bio-based polymers. For instance, it has been used to improve the physicochemical properties of pharmaceutical films made from pectin (B1162225) and starch. The addition of GDGE as a crosslinker can improve the mechanical strength and water resistance of these biodegradable films. alfa-chemistry.com

Furthermore, the inherent biodegradability of polymers derived from glycerol makes GDGE an attractive component for creating biodegradable plastics . Photocross-linked polymers of GDGE with various alcohols have been synthesized and their biodegradability has been studied, showing that the inclusion of GDGE can enhance the biodegradability of the resulting materials. bohrium.com

Application AreaRole of GDGEKey Research Finding
Bio-based Epoxy ResinsPrimary epoxy monomerCreation of lignin-GDGE resins as wood adhesives. researchgate.net
Biopolymer ModificationCrosslinking agentImproved mechanical and water resistance of pectin/starch films. alfa-chemistry.com
Biodegradable PlasticsMonomer/CrosslinkerEnhanced biodegradability of photocross-linked polymers. bohrium.com

Conclusion

Summary of Key Academic Contributions in Glycerol (B35011) Diglycidyl Ether Research

Academic research on glycerol diglycidyl ether (GDE) has significantly evolved, establishing it as a versatile and important chemical compound in polymer science. Initially, much of the research focused on its role as a reactive diluent and crosslinking agent in traditional epoxy resin systems. sigmaaldrich.comsigmaaldrich.com Early studies concentrated on its ability to reduce the viscosity of more viscous epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), thereby improving their processability.

A pivotal shift in the research trajectory occurred with the global push for sustainable and bio-based materials. As a derivative of glycerol, a major byproduct of biodiesel production, GDE became a focal point for creating value-added products from renewable resources. ncsu.edumdpi.com This spurred extensive research into the synthesis of GDE from bio-based glycerol and epichlorohydrin (B41342), with some processes even developing bio-based routes to epichlorohydrin itself. ncsu.edu

Key academic contributions have centered on the development and characterization of novel polymer networks using GDE as a primary building block. Researchers have thoroughly investigated its polymerization with a variety of curing agents, including aliphatic diamines and aromatic dithiols. semanticscholar.orgresearchgate.net These studies have provided fundamental insights into the structure-property relationships of the resulting thermosets. For instance, research has demonstrated that the choice of curing agent significantly influences the glass transition temperature, mechanical strength, and adhesive properties of GDE-based networks. semanticscholar.org

Another significant area of academic contribution has been the exploration of photocuring for GDE-based systems. researchgate.net Studies have detailed the use of photoinitiators to achieve rapid, solvent-free curing, and have examined how blending GDE with other reactive diluents can tailor the mechanical, thermal, and swelling properties of the final crosslinked polymers. researchgate.netiaea.org

In recent years, the biomedical field has emerged as a prominent area for GDE research. nih.gov Its biocompatibility and ability to form hydrogels have been leveraged in applications such as tissue engineering and drug delivery systems. researchgate.netmdpi.com Academic studies have successfully demonstrated the use of GDE to crosslink biopolymers like chitosan (B1678972), creating scaffolds that exhibit desirable properties such as antimicrobial activity and the ability to promote tissue regeneration. researchgate.net

The table below summarizes key research findings in the study of this compound:

Research AreaKey Findings
Epoxy Resin Formulation GDE effectively reduces viscosity and acts as a flexible crosslinker, modifying the thermomechanical properties of cured resins. sigmaaldrich.comsemanticscholar.org
Bio-based Polymers GDE is a key monomer in synthesizing fully or partially bio-based epoxy resins, often in conjunction with materials like lignin (B12514952). ncsu.edu
Curing Kinetics & Mechanisms The curing behavior of GDE with various hardeners (amines, dithiols) has been characterized, defining its reactivity and network formation. semanticscholar.orgresearchgate.net
Photopolymerization UV-curing of GDE with different reactive diluents allows for the rapid formation of crosslinked polymers with tunable properties. researchgate.net
Biomedical Applications GDE is used as a crosslinker for biopolymers to create biocompatible and biodegradable hydrogels for applications like wound dressing and drug delivery. researchgate.netresearchgate.net

Outstanding Research Challenges and Opportunities

Despite significant progress, several challenges and opportunities remain in the field of this compound research. A primary challenge is the development of fully sustainable synthesis routes. While glycerol is readily available from renewable sources, the common precursor epichlorohydrin is still predominantly derived from petroleum. researchgate.net A key opportunity lies in advancing and commercializing bio-based epichlorohydrin production to create a completely green pathway for GDE synthesis.

Another challenge involves inconsistencies in reported crosslinking efficiencies across different studies and curing systems. Factors such as curing conditions, catalyst types, and the presence of moisture can lead to competing side reactions, affecting the final network structure and properties. There is a need for more systematic studies, potentially utilizing real-time monitoring techniques, to resolve these discrepancies and establish more robust processing guidelines.

The inherent properties of GDE open up numerous opportunities for the creation of advanced materials. Its aliphatic and flexible nature contrasts with the rigid, aromatic structure of traditional epoxy monomers like DGEBA. This presents an opportunity to develop novel epoxy resins with enhanced toughness, impact resistance, and potentially reduced allergenicity compared to conventional bisphenol A-based systems. nih.gov Further research into copolymers and blends of GDE with other bio-based monomers could yield materials with a wide range of tailored properties for high-performance applications.

In the biomedical arena, while initial studies are promising, there is vast potential for further exploration. nih.govmdpi.com Research opportunities include the design of sophisticated GDE-crosslinked hydrogels for controlled drug release, advanced tissue engineering scaffolds, and biocompatible coatings for medical devices. Investigating the long-term biodegradability and in-vivo biocompatibility of these materials remains a critical research challenge that must be addressed for clinical translation.

Finally, the valorization of crude glycerol from the biodiesel industry remains a significant economic and environmental driver. mdpi.com Research focused on efficient and cost-effective purification of crude glycerol for subsequent conversion into high-purity GDE is crucial. This would not only enhance the economic viability of biodiesel production but also solidify GDE's position as a key platform chemical in a circular bio-economy.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing glycerol diglycidyl ether in polymer research?

GDE is typically synthesized via the reaction of glycerol with epichlorohydrin under alkaline conditions, followed by purification to remove unreacted monomers and byproducts. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the epoxide group content and molecular structure .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For identifying functional groups like epoxy (C-O-C) and hydroxyl (-OH) .
  • Gel Permeation Chromatography (GPC) : To determine molecular weight distribution in crosslinked polymers .
    Density (1.229 g/mL at 25°C) and refractive index (n20/D 1.482) are critical physical parameters for quality control .

Q. How is GDE utilized as a crosslinker in epoxy resin formulations, and what are its advantages?

GDE serves as a diepoxy crosslinker due to its low viscosity and flexibility. It is cured with aliphatic amines (e.g., tris(2-aminoethyl)amine) to form thermosetting polymers with:

  • Low shrinkage and good adhesion , suitable for coatings and composites .
  • Thermo-mechanical stability analyzed via Dynamic Mechanical Thermal Analysis (DMTA) .
    Methodologically, stoichiometric ratios (epoxy:amine) are optimized using differential scanning calorimetry (DSC) to monitor curing kinetics .

Q. What safety protocols are essential when handling GDE in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : At 2–8°C in sealed containers to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crosslinking efficiencies of GDE in hybrid polymer systems?

Discrepancies in crosslinking efficiency (e.g., between epoxy-amine and photocured systems) arise from:

  • Varied curing conditions (temperature, UV intensity, photoinitiator concentration) .
  • Competing side reactions , such as epoxy hydrolysis under high humidity .
    To address this, employ real-time FTIR to track epoxy conversion rates and rheometry to monitor gelation points . Comparative studies using controlled humidity chambers can isolate environmental impacts .

Q. What advanced analytical techniques differentiate GDE isomers and their derivatives in complex matrices?

  • HPLC-MS/MS : Separates and identifies bisphenol F diglycidyl ether (BFDGE) isomers and degradation products in environmental samples .
  • GC-MS with Solid-Phase Extraction (SPE) : Quantifies trace levels of GDE derivatives using magnetic multiwalled carbon nanotubes for preconcentration .
  • Multiple-Stage Mass Spectrometry (MSⁿ) : Resolves structural ambiguities in epoxy oligomers .

Q. How does GDE enhance transgene delivery efficiency in polymeric gene carriers, and what are the key physicochemical determinants?

In combinatorial polymer libraries, GDE-crosslinked aminoglycoside antibiotics (e.g., neomycin) show high transfection efficiency due to:

  • Balanced charge density : Facilitates DNA condensation while minimizing cytotoxicity .
  • Hydrophobic-hydrophilic balance : Optimized via atomic force microscopy (AFM) to assess polymer-DNA complex stability .
    Screening libraries using luciferase reporter assays and cell viability tests (MTT assays) identifies lead candidates .

Q. What strategies improve the photocrosslinking efficiency of GDE-based resins for 3D-printed micro-scaffolds?

  • Photoinitiator optimization : Triarylsulfonium hexafluoroantimonate salts (3 mol%) enhance UV sensitivity at 365 nm .
  • Solvent-free formulations : Reduce shrinkage and improve resolution in UV lithography .
  • Post-curing analysis : Use scanning electron microscopy (SEM) to validate pore structure fidelity and acetone wash tests to remove unreacted monomers .

Q. How do conflicting reports on GDE’s thermal stability in flavonoid-polymer composites inform experimental design?

Divergent thermal stability data (e.g., in naringenin-GDE polymers) may stem from:

  • Crosslink density variations : Controlled via epoxy:phenolic OH stoichiometry .
  • Degradation pathways : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres isolates decomposition mechanisms .
    Standardizing curing protocols (time, temperature) and incorporating antioxidants (e.g., ascorbic acid) can mitigate oxidative degradation .

Methodological Considerations

  • Replication protocols : Follow guidelines from experimental design frameworks (e.g., Table 5 in ) to ensure statistical robustness.
  • Ecotoxicology gaps : While GDE’s WGK 3 classification indicates aquatic toxicity, long-term ecotoxicological studies are lacking. Use OECD 201/202 guidelines for algae/daphnia toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.